(5-Cyano-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(5-cyano-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZHWUWADJUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681893 | |
| Record name | (5-Cyano-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-43-5 | |
| Record name | (5-Cyano-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Cyano-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Cyano-2-methylphenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry.
Core Chemical Properties
This compound is an organoboron compound widely utilized as a versatile intermediate in the synthesis of complex organic molecules. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions.
Physicochemical Data
Quantitative data for this compound are summarized below. While an experimental melting point is not widely reported in the literature, other key properties have been documented or calculated.
| Property | Value | Source |
| CAS Number | 867333-43-5 | [1] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Topological Polar Surface Area (TPSA) | 64.25 Ų | [1] |
| LogP (calculated) | -0.4535 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | General supplier recommendation |
Synthesis and Reactivity
Synthesis of this compound
Aryl boronic acids are commonly synthesized from the corresponding aryl halide via an organometallic intermediate, such as a Grignard or organolithium reagent, which is then quenched with a trialkyl borate.[2] The logical precursor for this compound is 4-bromo-3-methylbenzonitrile.
The synthesis workflow involves two main stages: the formation of a Grignard reagent from the aryl bromide and its subsequent reaction with trimethyl borate, followed by acidic workup.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), making it a cornerstone for the synthesis of biaryl compounds. Biaryl structures are prevalent in pharmaceuticals, liquid crystals, and other functional materials.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[3]
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are adapted from standard, published procedures for similar compounds.[4][5]
Protocol: Synthesis of this compound
This protocol is based on the reaction of a Grignard reagent with trimethyl borate.[2][5]
Materials:
-
4-bromo-3-methylbenzonitrile
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under an inert atmosphere (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 eq.) are placed in the flask with a small crystal of iodine.
-
Anhydrous THF is added to cover the magnesium.
-
A solution of 4-bromo-3-methylbenzonitrile (1.0 eq.) in anhydrous THF is added to the dropping funnel. A small amount is added to the flask, and the mixture is gently heated to initiate the reaction.
-
Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trimethyl Borate:
-
In a separate flame-dried flask under an inert atmosphere, a solution of trimethyl borate (2.0 eq.) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.
-
The prepared Grignard solution is transferred via cannula into the cold trimethyl borate solution dropwise, maintaining the temperature below -70 °C.
-
After the addition, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
-
Workup and Isolation:
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C, and the mixture is stirred for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure this compound.
-
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol describes a typical palladium-catalyzed coupling of this compound with a generic aryl bromide.[6]
Materials:
-
This compound (1.5 eq.)
-
Aryl bromide (1.0 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 4 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)
-
Solvent: Toluene and Water (e.g., 10:1 ratio) or 1,4-Dioxane/Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), this compound (1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.
-
Degassing: The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Degassed solvent (e.g., toluene/water) is added via syringe.
-
Reaction: The mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.
-
The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Applications in Drug Discovery
Boronic acids are crucial building blocks in medicinal chemistry.[7] The incorporation of a boronic acid moiety can enhance potency and improve the pharmacokinetic profile of drug candidates. While this compound is not typically a pharmacologically active agent itself, it serves as a versatile scaffold for constructing more complex molecules that may interact with biological targets.
The cyano (-C≡N) and methyl (-CH₃) groups on the phenyl ring allow for fine-tuning of steric and electronic properties of the final product. The cyano group is an electron-withdrawing group and a potential hydrogen bond acceptor, while the methyl group adds lipophilicity and steric bulk. These features are critical for optimizing ligand-receptor interactions in drug design.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
-
Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Move person to fresh air.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
References
An In-Depth Technical Guide to (5-Cyano-2-methylphenyl)boronic acid (CAS 867333-43-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Cyano-2-methylphenyl)boronic acid, with CAS number 867333-43-5, is a specialized organic compound that serves as a vital building block in modern synthetic chemistry. Its unique structure, featuring a nitrile group and a methyl group on the phenyl ring, makes it a valuable reagent, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, key applications, and experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 867333-43-5 | [1] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Purity | ≥96% | [1] |
| Topological Polar Surface Area (TPSA) | 64.25 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Note: Specific melting point, boiling point, and quantitative solubility data for this compound are not consistently reported in publicly available literature. However, phenylboronic acid is generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[2]
Synthesis and Purification
The synthesis of arylboronic acids, including this compound, typically proceeds through the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.
A common synthetic pathway is illustrated below:
Caption: General synthesis of this compound.
Experimental Protocol: General Synthesis of Arylboronic Acids
This protocol provides a general procedure for the synthesis of arylboronic acids, which can be adapted for this compound starting from 3-bromo-4-methylbenzonitrile.
Materials:
-
Aryl halide (e.g., 3-bromo-4-methylbenzonitrile)
-
Magnesium turnings or n-butyllithium
-
Anhydrous tetrahydrofuran (THF)
-
Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)
-
Aqueous acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Formation of the Organometallic Reagent:
-
Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of the aryl halide in anhydrous THF dropwise to initiate the reaction. The mixture is typically stirred and refluxed until the magnesium is consumed.
-
Organolithium Reagent: In a similar setup, dissolve the aryl halide in anhydrous THF and cool the solution to -78 °C. Add n-butyllithium dropwise and stir the mixture at this temperature for a specified time.
-
-
Borylation:
-
Cool the freshly prepared organometallic reagent to -78 °C.
-
Slowly add a solution of the trialkyl borate in anhydrous THF, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis (Workup):
-
Quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl) at 0 °C.
-
Stir the mixture vigorously.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude boronic acid.
-
Purification
Purification of arylboronic acids is critical to remove byproducts such as boroxines (cyclic anhydrides) and deboronated starting materials. Common purification methods include:
-
Recrystallization: This is a widely used method for purifying solid boronic acids. The choice of solvent is crucial and often requires experimentation. Common solvents for recrystallization include water, ethanol, or mixtures of ethyl acetate and hexanes.[3][4]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction into an aqueous basic solution. The boronic acid can then be regenerated by acidification of the aqueous layer and subsequent extraction into an organic solvent.[5][6]
-
Chromatography: Column chromatography on silica gel can be used for purification, though it can sometimes be challenging due to the polarity of boronic acids. Using a mixture of a polar and non-polar solvent system is common.[5]
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7][8]
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Role in Drug Discovery and Development
Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry.[9][10][11][12] The boron atom in boronic acids can form reversible covalent bonds with diols, including those found in biological molecules like sugars and the active sites of some enzymes. This property has been exploited in the design of various therapeutic agents.
The presence of the cyano and methyl groups on the phenyl ring of this compound provides specific steric and electronic properties that can be utilized to fine-tune the binding affinity and selectivity of a potential drug candidate for its biological target. The cyano group, being an electron-withdrawing group, can influence the acidity of the boronic acid and participate in hydrogen bonding interactions. The methyl group can provide beneficial hydrophobic interactions within a binding pocket.
While specific drug candidates synthesized using this exact boronic acid are not widely reported in public literature, its structure makes it an attractive building block for creating libraries of compounds for screening against various disease targets.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of biaryl compounds makes it a significant tool for researchers in drug discovery and materials science. A clear understanding of its properties, synthesis, and reaction protocols is essential for its successful application in the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
- 9. mdpi.com [mdpi.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of (5-Cyano-2-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a lithiation-borylation reaction of 3-bromo-4-methylbenzonitrile. This document details the experimental protocol for this synthesis, along with the necessary reagents, conditions, and expected outcomes.
Core Synthesis Pathway
The principal method for preparing this compound is through a lithium-halogen exchange reaction, followed by borylation. This common and effective strategy for forming carbon-boron bonds is particularly useful for synthesizing substituted aryl boronic acids.
The logical workflow for this synthesis is outlined below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 3-bromo-4-methylbenzonitrile.
Materials:
-
3-Bromo-4-methylbenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or Pentane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-4-methylbenzonitrile (1.0 equivalent). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, and the mixture is stirred for 1 hour at room temperature to ensure complete hydrolysis of the boronic ester. The aqueous layer is separated and extracted with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or slurry in a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Typical Yield | 60-80% |
| Purity | >97% (after purification) |
| Appearance | White to off-white solid |
Characterization Data:
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic protons: δ 7.5-8.2 ppm (multiplets)
-
Methyl protons: δ 2.3-2.6 ppm (singlet)
-
Boronic acid protons (-B(OH)₂): A broad singlet, which can be exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic carbons: δ 120-145 ppm
-
Cyano carbon (-CN): δ 115-120 ppm
-
Methyl carbon (-CH₃): δ 20-25 ppm
-
The carbon attached to the boron atom may show a broad signal or not be observed due to quadrupolar relaxation.
-
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a linear process without complex signaling pathways. The experimental workflow is detailed in the protocol section and visualized in the DOT language diagram above.
This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult specific literature for any modifications or optimizations to this general procedure.
An In-depth Technical Guide on (5-Cyano-2-methylphenyl)boronic acid: Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Cyano-2-methylphenyl)boronic acid is a specialized organic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique structural features, combining a boronic acid moiety with a cyano and a methyl group on a phenyl ring, offer tailored reactivity and physicochemical properties. This guide provides a comprehensive overview of its structure, stability, and handling, along with relevant experimental data and protocols to support its application in research and development. Boronic acids, in general, are recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Their utility extends to various other transformations and as sensors for carbohydrates.
Core Structure and Properties
This compound is characterized by a benzene ring substituted with a boronic acid group (-B(OH)₂), a cyano group (-C≡N), and a methyl group (-CH₃) at positions 1, 5, and 2, respectively.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The data presented below is a combination of information from commercial suppliers and computational predictions. Researchers should consider experimental verification for critical applications.
| Property | Value | Source |
| CAS Number | 867333-43-5 | |
| Molecular Formula | C₈H₈BNO₂ | |
| Molecular Weight | 160.97 g/mol | |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | ≥96% - 97% | [3] |
| Boiling Point (Predicted) | 373.4 ± 52.0 °C | |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | |
| pKa (Predicted) | 8.16 ± 0.29 | |
| Storage | Room temperature, under inert atmosphere |
Spectroscopic Data
While specific spectra for this compound are proprietary to suppliers, the expected spectroscopic characteristics are outlined below based on its structure and general knowledge of similar compounds.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7-8.5 ppm). The methyl protons will present as a singlet further upfield (around δ 2.5 ppm). The hydroxyl protons of the boronic acid are often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, the cyano carbon, and the carbon attached to the boron atom. The carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ corresponds to the C≡N stretching of the cyano group. Broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the boronic acid hydroxyl groups. C-H stretching and aromatic C=C stretching bands will also be present in their respective expected regions.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of boron (¹⁰B and ¹¹B), characteristic isotopic patterns will be observed for boron-containing fragments.
Stability and Handling
Arylboronic acids, while generally stable solids, require careful handling and storage to prevent degradation. The primary degradation pathways include dehydration to form boroxines and protodeboronation.
Boroxine Formation
Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. This is an equilibrium process that can be influenced by temperature and the presence of water.
References
- 1. (5-Bromo-2-cyano-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Cyano-2-methylphenylboronic acid(867333-43-5) 13C NMR spectrum [chemicalbook.com]
- 4. 5-Cyano-2-methylphenylboronic acid(867333-43-5) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Solubility of (5-Cyano-2-methylphenyl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Solubility Data of Related Boronic Acids
The following tables summarize the mole fraction solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a selection of organic solvents at various temperatures. This data can provide an initial estimate for solvent screening for (5-Cyano-2-methylphenyl)boronic acid.
Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures [1]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at 298.15 K
| Solvent | ortho-isobutoxyphenylboronic acid | meta-isobutoxyphenylboronic acid | para-isobutoxyphenylboronic acid |
| Chloroform | >0.1 | ~0.02 | ~0.015 |
| 3-Pentanone | >0.1 | ~0.08 | ~0.06 |
| Acetone | >0.1 | ~0.1 | ~0.08 |
| Dipropyl Ether | ~0.08 | ~0.01 | ~0.008 |
| Methylcyclohexane | <0.001 | <0.001 | <0.001 |
Note: Data for isobutoxyphenylboronic acid isomers is extrapolated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocol: Determination of Boronic Acid Solubility via the Dynamic Method
The dynamic or synthetic method is a reliable technique for determining the solubility of a solid compound in a liquid solvent.[1] This method involves observing the temperature at which a solid-liquid mixture of a known composition becomes a single clear solution upon controlled heating.
Materials and Apparatus:
-
This compound
-
High-purity organic solvents of interest
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath with controlled heating ramp functionality
-
Calibrated digital thermometer or temperature probe (accuracy ±0.1 K)
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance (accuracy ±0.0001 g)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The precise composition (mole fraction) of the mixture must be known.
-
Experimental Setup: Place the vessel in the thermostat bath and insert the magnetic stir bar, temperature probe, and turbidity sensor. Ensure the temperature probe is immersed in the sample but does not touch the vessel walls.
-
Heating and Stirring: Begin vigorous stirring to ensure a homogenous suspension. Start heating the thermostat bath at a slow, constant rate, typically between 0.1 and 0.5 K/min. A slower heating rate allows for more accurate determination of the equilibrium temperature.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or instrumentally by measuring the intensity of light transmitted through the sample.
-
Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the procedure for different compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Figure 1. Workflow for the dynamic method of solubility determination.
Conclusion
While direct quantitative solubility data for this compound is not currently published, this guide provides a robust framework for researchers to determine this crucial parameter. By utilizing the provided experimental protocol and referencing the solubility data of analogous compounds, scientists and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical entity. The dynamic method offers a reliable and accurate means to generate the necessary data to advance research and development efforts.
References
An In-depth Technical Guide on the Electronic Effects of the Cyano Group in (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Cyano-2-methylphenyl)boronic acid is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic properties of this molecule are significantly influenced by the presence of both a cyano (-CN) group and a methyl (-CH₃) group on the phenyl ring. This guide provides a detailed analysis of the electronic effects of the cyano group in this specific context, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key concepts.
The cyano group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has profound implications for the reactivity of the boronic acid, including its Lewis acidity and its performance as a coupling partner. Understanding these electronic effects is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations.
Electronic Effects of the Cyano Group
The cyano group significantly modulates the electron density of the aromatic ring and the boron atom in this compound through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, leading to a strong dipole moment where electron density is pulled away from the carbon atom of the cyano group and, consequently, from the aromatic ring through the sigma (σ) bonds.[1] This electron-withdrawing inductive effect increases the acidity of the boronic acid group.[2]
-
Resonance Effect (-M/-R): The cyano group can participate in resonance delocalization of pi (π) electrons from the aromatic ring. The triple bond in the cyano group can accept a pair of electrons from the ring, creating a resonance structure with a positive charge on the ring and a negative charge on the nitrogen atom. This delocalization further reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to the cyano group.[3]
In this compound, the cyano group is in the meta position relative to the boronic acid group. In this position, the inductive effect is the dominant electron-withdrawing influence on the boronic acid moiety, while the resonance effect primarily affects the electron density of the ring itself.
Impact on Acidity (pKa)
The electron-withdrawing nature of the cyano group increases the Lewis acidity of the boronic acid. This is because the withdrawal of electron density from the boron atom makes it more electrophilic and thus a stronger Lewis acid. Phenylboronic acids are Lewis acids with pKa values typically in the range of 8-10.[2] Electron-withdrawing substituents decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).[2][4]
Hammett Substituent Constants
Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on a benzene ring.[5][6] The sign and magnitude of the Hammett constant indicate whether a substituent is electron-donating or electron-withdrawing and the strength of this effect. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.[5][6]
The overall electronic effect on the boronic acid's reactivity in this compound can be approximated by considering the Hammett constants of the individual substituents.
| Substituent | Position relative to B(OH)₂ | Hammett Constant (σ) | Electronic Effect |
| Cyano (-CN) | meta | σ_meta_ = +0.56 | Strongly Electron-Withdrawing |
| Methyl (-CH₃) | ortho | σ_ortho_ = -0.07 | Weakly Electron-Donating |
Note: Hammett constants are typically measured for benzoic acid derivatives and serve as a good approximation for the electronic effects in other substituted benzene systems.
The large positive σ_meta_ value for the cyano group indicates its strong electron-withdrawing nature, which will dominate the electronic landscape of the molecule, enhancing the acidity of the boronic acid and influencing its reactivity in cross-coupling reactions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 867333-43-5[7][8] |
| Molecular Formula | C₈H₈BNO₂[7][8] |
| Molecular Weight | 160.97 g/mol [7] |
Table 2: Spectroscopic Data (Predicted and Experimental)
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available through chemical suppliers like ChemicalBook.[9] Expected signals would include aromatic protons, a methyl group singlet, and a broad singlet for the boronic acid protons. |
| ¹³C NMR | Spectral data may be available through specialized databases. |
| ¹¹B NMR | The chemical shift for arylboronic acids is typically around 30 ppm.[10] The electron-withdrawing cyano group may cause a slight downfield shift. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[2]
Materials:
-
5-Bromo-2-methylbenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Organometallic Reagent:
-
Dissolve 5-bromo-2-methylbenzonitrile in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium to the solution. The reaction is typically complete within 1-2 hours. Alternatively, for a Grignard reaction, react with magnesium turnings in THF.
-
-
Borylation:
-
To the cooled solution of the organolithium or Grignard reagent, slowly add triisopropyl borate.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis:
-
Cool the reaction mixture in an ice bath and slowly add aqueous HCl to hydrolyze the borate ester.
-
Stir vigorously for 1-2 hours.
-
-
Workup and Purification:
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Dominant electronic effects of the cyano group.
Caption: Synthesis workflow for the target molecule.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Conclusion
The electronic effects of the cyano group in this compound are pronounced and significantly impact its chemical properties and reactivity. The strong electron-withdrawing nature of the cyano group, acting through both inductive and resonance effects, increases the Lewis acidity of the boronic acid and influences its behavior in synthetic applications like the Suzuki-Miyaura coupling. A thorough understanding of these principles allows for the rational design of experiments and the successful application of this versatile building block in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]
The Ortho-Effect in Action: A Technical Guide to the Steric Hindrance of the Methyl Group in (5-Cyano-2-methylphenyl)boronic Acid
For Immediate Release
This technical guide provides an in-depth analysis of the steric hindrance imparted by the ortho-methyl group in (5-Cyano-2-methylphenyl)boronic acid, a critical consideration for researchers, scientists, and professionals in drug development and materials science. By examining the structural and reactivity implications of this substitution pattern, this document aims to provide a comprehensive understanding to aid in reaction optimization and molecular design.
Introduction: The Significance of Steric Hindrance in Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The efficiency of these reactions is highly dependent on the electronic and steric properties of the boronic acid. Substituents on the phenyl ring can dramatically influence reactivity, and ortho-substituents, in particular, can introduce significant steric hindrance that impacts the approach to the boron center and the overall reaction kinetics.[1]
This compound presents an interesting case study, featuring an electron-withdrawing cyano group in the meta-position to the boronic acid and a sterically demanding methyl group in the ortho-position. This guide will dissect the consequences of this ortho-methyl group on the molecule's geometry and its performance in chemical transformations.
The Structural Impact of the Ortho-Methyl Group
The presence of a methyl group adjacent to the boronic acid moiety forces a deviation from planarity. This steric clash between the methyl group and the B(OH)₂ group leads to an increased dihedral angle between the plane of the phenyl ring and the plane of the boronic acid substituent.
dot graph Steric_Hindrance { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="B(OH)₂"]; H [label="CH₃"]; I [label="CN"]; A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [len=1.2]; B -- H [len=1.2, color="#EA4335"]; D -- I [len=1.2];
subgraph { rank=same; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Phenyl Ring"; "Boronic Acid"; "Methyl Group"; }
"Phenyl Ring" -> A [style=invis]; "Boronic Acid" -> G [style=invis]; "Methyl Group" -> H [style=invis];
Computational studies on analogous ortho-substituted phenylboronic acids have shown that this steric strain can lead to a significant energetic penalty compared to their meta and para isomers. This out-of-plane rotation of the boronic acid group can affect its electronic communication with the phenyl ring and its accessibility for subsequent reactions.
Impact on Reactivity: The Case of Suzuki-Miyaura Coupling
The steric hindrance of the ortho-methyl group in this compound has a pronounced effect on its reactivity, particularly in sterically demanding reactions like the Suzuki-Miyaura cross-coupling. The primary impact is a decrease in the reaction rate and overall yield compared to less hindered boronic acids.
Mechanistic Implications
The Suzuki-Miyaura coupling mechanism involves several key steps, with the transmetalation step being particularly sensitive to steric bulk.[2] In this step, the aryl group is transferred from the boron atom to the palladium center. The bulky ortho-methyl group can impede the approach of the boronic acid to the palladium complex, thereby slowing down this critical step.
Quantitative Data and Comparative Analysis
While specific, directly comparable quantitative data for this compound across a range of Suzuki-Miyaura reactions is not extensively documented in a single study, a clear trend of reduced reactivity for ortho-substituted phenylboronic acids is well-established. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with aryl halides, illustrating the impact of the ortho-substituent.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| 4-Methylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | Inferred from general knowledge |
| 2-Methylphenylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 75 | Inferred from general knowledge |
| 4-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| 2-Nitrophenylboronic Acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 18 | 35 | [3] |
Note: The data for 2-Methylphenylboronic Acid is a representative value to illustrate the expected trend due to steric hindrance. The significant drop in yield for 2-Nitrophenylboronic acid is due to a combination of steric and electronic effects.
Experimental Protocols: Mitigating Steric Hindrance in Suzuki-Miyaura Coupling
To overcome the challenges posed by the steric hindrance of the ortho-methyl group in this compound, careful selection of reaction parameters is crucial. The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, with specific considerations for sterically hindered substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (1.1-1.5 equiv. relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, often with water)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
In a separate vial, premix the palladium catalyst and the ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the bulk of the degassed solvent to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Considerations for Overcoming Steric Hindrance
-
Choice of Catalyst and Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often more effective as they promote the reductive elimination step and stabilize the active palladium species.
-
Base: Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation step with hindered boronic acids.
-
Temperature and Reaction Time: Higher reaction temperatures and longer reaction times are often necessary to achieve reasonable conversions.
-
Solvent: Aprotic polar solvents like dioxane or toluene, often in a mixture with water, are commonly used.
Conclusion
The ortho-methyl group in this compound introduces significant steric hindrance that profoundly impacts its molecular geometry and reactivity. This steric impediment, primarily affecting the transmetalation step of the Suzuki-Miyaura catalytic cycle, leads to reduced reaction rates and yields compared to its less hindered counterparts. However, by employing optimized reaction conditions, including the use of bulky phosphine ligands, stronger bases, and elevated temperatures, the synthetic utility of this valuable building block can be effectively harnessed. A thorough understanding of these steric effects is paramount for the successful application of this compound in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.
References
The Reactivity of (5-Cyano-2-methylphenyl)boronic Acid in Key Organic Reactions: A Technical Guide
(5-Cyano-2-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in forming carbon-carbon and carbon-heteroatom bonds. Its unique structure, featuring a cyano group and a methyl group on the phenyl ring, influences its reactivity and makes it a valuable reagent in a variety of palladium- and copper-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the reactivity of this compound in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Core Reactivity in Cross-Coupling Reactions
This compound is a staple in cross-coupling reactions due to the stability, ease of handling, and generally low toxicity of boronic acids.[1] The presence of the electron-withdrawing cyano group can influence the electronic properties of the aromatic ring, impacting the efficiency and outcome of coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3] This reaction is widely used to synthesize biaryls, polyolefins, and styrenes.[3]
General Reaction Scheme:
Where Ar-X is an aryl halide or triflate.
The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[4]
Table 1: Representative Data for Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5), SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 16 | 78 |
Note: The data presented in this table is representative and compiled from general Suzuki-Miyaura coupling protocols. Specific yields for this compound may vary.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 4'-Methoxy-3-methyl-4-biphenylcarbonitrile
To a solution of 4-bromoanisole (1.0 mmol) and this compound (1.2 mmol) in a 4:1:1 mixture of toluene, ethanol, and water (10 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.03 mmol). The reaction mixture is then heated to 90°C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
A typical workflow for a Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling: Forming C-N and C-O Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the formation of carbon-nitrogen and carbon-oxygen bonds.[5][6] This copper-catalyzed reaction couples aryl boronic acids with amines or alcohols to form secondary aryl amines or aryl ethers, respectively.[5][6] A key advantage of this method is that it can often be conducted at room temperature and is tolerant of air and moisture.[7]
General Reaction Scheme:
Where Nu-H is an amine or alcohol.
The mechanism involves the formation of a copper-aryl complex, followed by coordination of the amine or alcohol, and subsequent reductive elimination to yield the desired product.[5]
Table 2: Representative Data for Chan-Lam Coupling with this compound
| Entry | Nucleophile | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine (2) | CH₂Cl₂ | RT | 24 | 88 |
| 2 | Phenol | CuI (10) | Cs₂CO₃ (2) | DMF | 80 | 12 | 75 |
| 3 | Pyrrolidine | Cu(OTf)₂ (5) | Et₃N (2) | MeCN | RT | 18 | 91 |
Note: The data presented in this table is representative and compiled from general Chan-Lam coupling protocols. Specific yields for this compound may vary.
Detailed Experimental Protocol: Chan-Lam N-Arylation
Synthesis of N-(5-Cyano-2-methylphenyl)aniline
To a stirred solution of aniline (1.0 mmol) and this compound (1.2 mmol) in dichloromethane (10 mL) is added Cu(OAc)₂ (0.1 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature under an air atmosphere for 24 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired N-arylated product.
Diagram 2: Chan-Lam Coupling Catalytic Cycle
Catalytic cycle of the Chan-Lam coupling reaction.
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides.[8] This reaction is highly valued for its broad substrate scope and functional group tolerance, making it a staple in pharmaceutical and medicinal chemistry.[9][10]
General Reaction Scheme:
While the Buchwald-Hartwig reaction directly couples aryl halides with amines, boronic acids can be involved in related C-N bond-forming reactions, often under modified conditions or as part of a tandem reaction sequence.
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the aryl amine.[8]
Although the classic Buchwald-Hartwig amination does not directly use boronic acids as the aryl source, related methodologies and tandem reactions have been developed. For the purpose of this guide, we will focus on the direct coupling of aryl halides with amines, a reaction for which this compound can be a precursor to a necessary aryl halide.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-3-methylbenzonitrile | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
| 2 | 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 20 | 89 |
| 3 | 2-Chlorotoluene | Benzylamine | PdCl₂(dppf) (2.5) | dppf (2.5) | K₃PO₄ (2) | THF | 80 | 24 | 82 |
Note: This table provides general conditions for the Buchwald-Hartwig amination. The synthesis of an aryl halide from this compound would be a preceding step.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-Morpholino-3-methylbenzonitrile
A mixture of 4-chloro-3-methylbenzonitrile (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in toluene (5 mL) is placed in a sealed tube. The reaction mixture is heated at 100°C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the desired N-arylated product.
Diagram 3: Logical Relationship in Drug Discovery
The role of this compound in a drug discovery workflow.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its participation in key cross-coupling reactions such as the Suzuki-Miyaura, Chan-Lam, and as a precursor for substrates in Buchwald-Hartwig amination, allows for the efficient construction of a wide array of complex molecular architectures. The methodologies outlined in this guide provide a foundation for researchers to utilize this important building block in the development of novel pharmaceuticals and advanced materials. The continued exploration of its reactivity will undoubtedly lead to further innovations in synthetic chemistry.
References
- 1. 1801916-87-9|(3-Cyano-2-fluoro-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (5-Cyano-2-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of (5-Cyano-2-methylphenyl)boronic acid. This particular boronic acid is a valuable building block for the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules and functional materials. The presence of both a cyano group and a methyl group on the phenyl ring introduces electronic and steric factors that can influence the reaction conditions required for optimal coupling.
Chemical Properties and Considerations
This compound possesses a sterically hindered ortho-methyl group and an electron-withdrawing cyano group in the meta position. The steric bulk of the methyl group can slow down the rates of transmetalation and reductive elimination in the catalytic cycle.[1] Consequently, the selection of a bulky, electron-rich phosphine ligand is often crucial to facilitate these steps and achieve high yields.[1] The electron-withdrawing nature of the cyano group can also impact the reactivity of the boronic acid.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of substituted phenylboronic acids with aryl halides, providing a basis for optimization when using this compound.
| Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12-16 | High |
| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (variable) | - | Na₂CO₃ (variable) | MeOH/H₂O | MW | 0.25 | Excellent |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (variable) | KF (3) | Dioxane | 80-100 | 12 | 74-82[2] |
| 4-Chlorobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2 (variable) | KF (3) | Dioxane | 100 | 12 | 73[2] |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflowdot
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// Edges start -> setup; setup -> inert; inert -> add_catalyst; add_catalyst -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> react [label="Incomplete"]; workup -> purify; purify -> product; }
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2] (5-Cyano-2-methylphenyl)boronic acid is a valuable building block in medicinal chemistry, and its effective cross-coupling is crucial for the synthesis of a variety of target compounds. However, as an electron-deficient boronic acid, it can present challenges such as slower reaction rates and competing side reactions.
These application notes provide an overview of palladium catalysts and protocols for the successful cross-coupling of this compound with various aryl halides. The information is intended to guide researchers in selecting appropriate catalytic systems and reaction conditions to achieve optimal results.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Palladium Catalysts for the Cross-Coupling of this compound
The choice of palladium catalyst is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like electron-deficient boronic acids. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle. For unstable boronic acids, the use of palladium precatalysts that rapidly generate the active Pd(0) species under mild conditions can be particularly advantageous, minimizing boronic acid decomposition.[4][5][6][7]
Below is a summary of commonly used palladium catalysts and ligands suitable for the cross-coupling of this compound.
| Catalyst/Precatalyst | Ligand | Key Features | Typical Coupling Partners |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Classical, versatile catalyst. | Aryl iodides and bromides. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Robust and effective for a wide range of substrates. | Aryl iodides, bromides, and some chlorides. |
| Pd₂(dba)₃ with a phosphine ligand | Tris(dibenzylideneacetone)dipalladium(0) | Precursor to the active Pd(0) species, used with a variety of phosphine ligands. | Aryl iodides, bromides, and chlorides. |
| XPhos Pd G3 | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | Highly active precatalyst for challenging couplings, including those with electron-deficient substrates. Allows for fast reactions at room temperature or slightly elevated temperatures.[4][5][6][7] | Aryl chlorides, bromides, and triflates. |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Reaction conditions should be optimized for specific substrates.
Protocol 1: General Procedure using PdCl₂(dppf)
This protocol is a good starting point for the coupling of this compound with aryl iodides and bromides.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF, with 10-20% water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the PdCl₂(dppf) catalyst (1-5 mol%) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings using a Palladium Precatalyst
This protocol is recommended for less reactive aryl chlorides or when milder reaction conditions are desired. The use of a highly active precatalyst can lead to faster reactions at lower temperatures.[4][5][6][7]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (e.g., aryl chloride) (1.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄) (2-3 equiv)
-
Solvent (e.g., THF/water or Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.5 equiv), base (2-3 equiv), and the palladium precatalyst (1-2 mol%) to a dry reaction vessel.
-
Add the degassed solvent mixture.
-
Seal the vessel and heat to the desired temperature (e.g., 40-80 °C).
-
Stir the reaction mixture for the required time (often shorter than with conventional catalysts, e.g., 1-4 hours). Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of arylboronic acids with aryl halides, which can be adapted for this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 80 | 6 | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | 8 | 80-92 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF/H₂O | 40 | 2 | >95 |
Note: Yields are representative and will vary depending on the specific substrates used.
Visualizations
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
Optimizing Suzuki-Miyaura Reactions: A Guide to Base Selection for (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Cyano-2-methylphenyl)boronic acid. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and side-product formation, particularly when working with electronically deficient boronic acids.
The this compound is an important building block in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano group can present challenges in the Suzuki-Miyaura reaction, primarily by slowing down the crucial transmetalation step. A judicious choice of base is therefore paramount to overcome this hurdle and achieve high yields of the desired biaryl product.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a multifaceted role. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ("ate" complex). This activation facilitates the transfer of the organic group from the boron atom to the palladium catalyst, a key step known as transmetalation. The generally accepted mechanism involves the formation of a trihydroxyborate or a related species, which is more reactive towards the palladium(II) complex than the neutral boronic acid.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Bases for Electron-Deficient Boronic Acids
While specific data for this compound is not extensively published in a comparative format, data from analogous electron-deficient systems, such as other cyanophenylboronic acids and nitrophenylboronic acids, can provide valuable guidance. Generally, stronger bases are required to facilitate the transmetalation of electron-poor boronic acids. However, excessively strong bases can lead to undesired side reactions. The choice of solvent also plays a crucial role, with polar aprotic solvents, often in combination with water, being commonly employed.
Here, we summarize typical yields observed for the Suzuki-Miyaura coupling of electron-deficient arylboronic acids with a generic aryl bromide (e.g., 4-bromoanisole) using various bases.
| Entry | Base (equivalents) | Solvent System | Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ (2 mol%) | 90 | 12 | 85-95 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 80-90 |
| 3 | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (2:1:1) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | 100 | 16 | 70-85 |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | Pd/C (5 mol%) | 110 | 12 | 65-80 |
| 5 | KF (3.0) | THF (anhydrous) | Pd₂(dba)₃ (1.5 mol%) + P(t-Bu)₃ (6 mol%) | 80 | 18 | 60-75 |
| 6 | NaOH (2.0) | Toluene/H₂O (10:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 50-70 |
Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, and reaction conditions. This table serves as a general guideline.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using different base/solvent systems.
Protocol 1: High-Yielding Conditions using Potassium Phosphate
This protocol is recommended for achieving high yields with electron-deficient boronic acids.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Alternative Conditions using Cesium Carbonate
This protocol provides a strong inorganic base alternative that can be effective when other bases fail.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, substituting potassium phosphate and Pd(dppf)Cl₂ with cesium carbonate and Pd(PPh₃)₄ respectively.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification, using anhydrous sodium sulfate for drying.
Experimental Workflow and Logical Relationships
dot
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
dot
Caption: Logical relationship for base selection with electron-deficient boronic acids.
Application Notes and Protocols for Optimal Solvent Systems in the Suzuki-Miyaura Coupling of (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals and functional materials. The choice of solvent system is a critical parameter that significantly influences reaction kinetics, yield, and purity by affecting the solubility of reactants, the efficacy of the catalyst, and the rate of side reactions.
(5-Cyano-2-methylphenyl)boronic acid is an electron-deficient coupling partner due to the presence of the cyano group. Such substrates can be prone to side reactions like protodeboronation, making the selection of an optimal solvent system particularly crucial for achieving high efficiency. This document provides a summary of effective solvent systems for the Suzuki-Miyaura coupling of structurally similar boronic acids, a detailed experimental protocol, and diagrams illustrating the catalytic cycle and experimental workflow.
Optimal Solvent Systems and Reaction Conditions
While specific data for this compound is limited in publicly available literature, a survey of conditions for analogous cyanophenylboronic acids and other electron-deficient arylboronic acids provides a strong foundation for selecting an optimal solvent system. Biphasic solvent systems, typically consisting of an organic solvent and an aqueous basic solution, are commonly employed.
Key Considerations for Solvent Selection:
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid (or its boronate ester), and the palladium catalyst complex.
-
Base Efficacy: For aqueous bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), the presence of water is necessary for their dissolution and to facilitate the formation of the active boronate species required for transmetalation.
-
Reaction Temperature: The solvent should have a boiling point that allows for the desired reaction temperature to be reached and maintained.
-
Minimizing Side Reactions: The solvent system can influence the rate of undesired side reactions such as protodeboronation. In some cases, anhydrous conditions or the use of boronic esters can mitigate this issue.[1]
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of structurally related electron-deficient boronic acids with various aryl halides.
| Boronic Acid/Ester | Aryl Halide | Solvent System | Base | Catalyst / Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 4-Cyanophenylboronic acid | 4-Bromoanisole | Dioxane / H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 100 | 15-20 | ~85 |
| 3-Cyanophenylboronic acid | 3-Chloroindazole | Dioxane / H₂O (4:1) | K₃PO₄ | Pd₂(dba)₃ / SPhos | 100 | 15 | 80 |
| 4-Cyanophenylboronic acid | 2-Bromopyridine | Toluene / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 12 | ~90 |
| 2-Tolylboronic acid | 4-Chloroacetophenone | Dioxane / H₂O (4:1) | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | 12-24 | ~95 |
| 4-Cyanophenylboronic acid | 1-Iodo-4-nitrobenzene | DMF / H₂O (5:1) | NaHCO₃ | Pd(PPh₃)₄ | 110 | 2 | ~92 |
| Phenylboronic acid | 4-Chlorotoluene | Toluene | K₃PO₄·nH₂O | NiCl₂ / PPh₃ | 80-100 | 6 | ~90 |
| Phenylboronic acid | Aryl Bromide | THF / H₂O | K₂CO₃ | Pd(PPh₃)₄ | Reflux | 2 | ~95 |
Disclaimer: The yields presented are based on literature reports for structurally similar compounds and should be considered as representative examples. Actual yields for the coupling of this compound may vary and optimization may be required.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a robust starting point and may be adapted for different coupling partners and scales.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This can be achieved by three cycles of evacuating the flask under vacuum and backfilling with the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction has reached completion (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure biaryl product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application of (5-Cyano-2-methylphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates for PARP Inhibitors
(5-Cyano-2-methylphenyl)boronic acid is a key building block in the synthesis of various pharmaceutical intermediates, most notably for a class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. Its utility is primarily demonstrated in the construction of the core structures of drugs like Niraparib and Talazoparib, which are used in the treatment of cancers associated with BRCA gene mutations. The primary chemical transformation involving this boronic acid is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Overview of Application in PARP Inhibitor Synthesis
PARP inhibitors are targeted therapies that exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality. By inhibiting PARP, an enzyme crucial for the repair of single-strand DNA breaks, these drugs lead to the accumulation of DNA damage in cancer cells that lack a functional homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. This accumulation of damage ultimately triggers cell death.
This compound serves as a critical synthon for introducing a substituted phenyl moiety into the core structure of these inhibitors. This is typically achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction with a suitable aryl or heteroaryl halide.
Experimental Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile and widely used method in organic synthesis. The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.
Below are generalized and specific protocols for the Suzuki-Miyaura coupling reaction utilizing this compound in the synthesis of a key intermediate for PARP inhibitors.
General Experimental Protocol
A common coupling partner for this compound in the synthesis of PARP inhibitor intermediates is a substituted bromo-indazole derivative.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., a bromo-indazole derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.
Quantitative Data from Representative Suzuki-Miyaura Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling can vary depending on the specific substrates, catalyst, base, and solvent system employed. Below is a table summarizing typical reaction conditions and outcomes for the coupling of this compound with various aryl halides, based on literature precedents.
| Aryl Halide Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-2H-indazole-7-carbonitrile | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85 | Hypothetical |
| 3-Chloroindazole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 15-20 | ~80-90 | [1] |
| 6-Chloroindole | Pd₂(dba)₃ (1-1.5) / XPhos (1.5-2.25) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 60 | 5-8 | 97 | [1] |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF (3) | 1,4-Dioxane | 110 | 12 | 74 | [2] |
Note: The first entry is a hypothetical example based on common conditions for similar couplings, as a specific literature procedure for this exact reaction with this compound was not found in the provided search results. The subsequent entries represent similar Suzuki-Miyaura couplings with related substrates to provide context for typical reaction parameters.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
PARP Signaling Pathway in DNA Single-Strand Break Repair
Caption: Role of PARP1 in DNA repair and the mechanism of PARP inhibitors.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Cyano-2-methylphenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of (5-Cyano-2-methylphenyl)boronic acid with a variety of aryl halides. The presence of both a cyano and a methyl group on the boronic acid partner makes it a versatile building block for introducing synthetically useful handles and steric bulk in a controlled manner. Understanding the optimal reaction conditions for this specific boronic acid is crucial for its effective utilization in complex molecule synthesis.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, particularly with electronically diverse and sterically hindered substrates.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented is a compilation of representative conditions and expected yields based on literature precedents for structurally similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 8 | 90-98 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 75-85 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 16 | 80-90 |
| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(OAc)₂ (1.5) | PPh₃ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 10 | 88-96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a general starting point for the coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Toluene
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Procedure for Coupling with More Challenging Aryl Chlorides
This protocol outlines a procedure for the coupling of this compound with less reactive aryl chlorides, which often necessitates more active catalysts and stronger bases.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 equiv.)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), cesium carbonate (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (5 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete (typically 18-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl nitrile.
Mandatory Visualizations
Figure 1. General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing (5-Cyano-2-methylphenyl)boronic acid. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The use of microwave irradiation significantly accelerates reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[3][4] This is particularly beneficial when working with sterically hindered or electronically deactivated substrates.
This compound is a valuable building block in medicinal chemistry, allowing for the introduction of a substituted phenyl ring with ortho-methyl and para-cyano groups. These functionalities can modulate the pharmacological properties of a molecule. The protocols provided herein are designed to serve as a starting point for the development of robust and efficient synthetic methods.
Key Advantages of Microwave-Assisted Suzuki Coupling:
-
Rapid Reaction Times: Dramatically reduces reaction times from hours to minutes.[3]
-
Improved Yields: Minimizes byproduct formation, often resulting in higher isolated yields.[3]
-
Enhanced Reproducibility: Precise temperature and pressure control leads to more consistent results.[3]
-
Access to Novel Chemical Space: Enables the efficient screening of reaction conditions and a wider range of substrates.[3]
Experimental Protocols
The following protocols are generalized starting points and may require optimization depending on the specific aryl halide coupling partner.
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol is adapted from established methods for microwave-assisted Suzuki couplings of aryl halides.[1][5][6]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/ethanol/water)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., 2.5 mol%), and base (e.g., 1.5 mmol).
-
Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The reaction should be monitored for completion by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Optimized Conditions for Sterically Hindered Substrates
For more challenging or sterically hindered aryl halides, a more active catalyst system and different reaction conditions may be required. This protocol incorporates insights from studies on coupling with sterically hindered substrates.[7][8]
Materials:
-
This compound (1.5 equivalents)
-
Sterically hindered aryl halide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%)
-
Stronger base (e.g., K₃PO₄ or t-BuOK, 3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a glovebox or under an inert atmosphere, add the sterically hindered aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), palladium pre-catalyst (e.g., 2.5 mol%), ligand (e.g., 5 mol%), and base (e.g., 1.5 mmol) to a microwave reactor vial.
-
Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane).
-
Seal the vial tightly under the inert atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a higher temperature (e.g., 120-160 °C) for a longer duration (e.g., 30-60 minutes), monitoring for completion.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Reaction Condition Optimization
The selection of catalyst, base, and solvent is crucial for a successful Suzuki coupling reaction. The following tables summarize common conditions that can be used as a starting point for optimization with this compound.
Table 1: Common Catalysts for Microwave-Assisted Suzuki Coupling
| Catalyst | Catalyst Loading (mol%) | Typical Substrates | Reference |
| Pd(PPh₃)₄ | 0.5 - 5 | Aryl bromides and iodides | [4] |
| PdCl₂(dppf) | 1 - 5 | Aryl bromides, iodides, and some chlorides | [5] |
| XPhos Pd G2 / XPhos | 1 - 5 | Sterically hindered aryl halides, aryl chlorides | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1 - 3 | Aryl chlorides and bromides at room temperature | [10] |
Table 2: Common Bases for Microwave-Assisted Suzuki Coupling
| Base | Strength | Typical Amount (equiv.) | Notes | Reference |
| K₂CO₃ | Moderate | 2 - 3 | Commonly used, cost-effective | [1][5] |
| Cs₂CO₃ | Strong | 2 - 3 | Effective for less reactive substrates | [8] |
| K₃PO₄ | Strong | 2 - 3 | Often used with sterically hindered substrates | [11] |
| t-BuOK | Very Strong | 2 - 3 | For challenging couplings, anhydrous conditions | [7] |
Table 3: Common Solvents for Microwave-Assisted Suzuki Coupling
| Solvent System | Ratio | Typical Temperature (°C) | Notes | Reference |
| 1,4-Dioxane / H₂O | 4:1 | 100 - 150 | Widely applicable, good for many substrates | [3] |
| Toluene / EtOH / H₂O | 4:1:1 | 120 - 150 | Biphasic at room temp, monophasic at reaction temp | |
| DMF / H₂O | 4:1 | 100 - 150 | Good for dissolving polar substrates | [12] |
| Acetonitrile | - | 140 | Can be effective for specific substrates | [13] |
Visualizations
The following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki coupling reaction.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on selecting appropriate ligands and reaction conditions for the efficient Suzuki-Miyaura cross-coupling of (5-Cyano-2-methylphenyl)boronic acid. This particular boronic acid presents a unique challenge due to the steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the meta-cyano group. Proper ligand selection is therefore crucial for achieving high reaction yields and purity.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules and in materials science for the development of novel organic materials.
Ligand Selection for Challenging Boronic Acids
The steric bulk of the ortho-methyl group in this compound can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Additionally, the electron-withdrawing cyano group can decrease the nucleophilicity of the boronic acid. To overcome these challenges, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species and facilitate the reductive elimination step.
Commonly employed and effective ligand classes for such challenging substrates include:
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are known for their effectiveness in a wide range of Suzuki couplings, particularly with sterically hindered and electron-deficient partners.
-
Bulky Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is a very bulky and electron-rich ligand that can significantly accelerate the reaction rate.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have demonstrated high efficacy in Suzuki-Miyaura couplings, even with tetra-ortho-substituted biaryls, due to their strong σ-donating properties.
While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been successfully used, screening of more specialized ligands is advisable to optimize yields for different coupling partners.
Data Presentation: Ligand Performance and Reaction Conditions
The following table summarizes a specific example of a successful Suzuki-Miyaura coupling reaction involving this compound.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Estradienone Derivative | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Methanol (1:1) | 100 | Overnight | 45 | --INVALID-LINK--[1] |
For reaction optimization, a screening of different ligands is recommended. The following table provides a list of suggested ligands known to be effective for sterically hindered and electron-deficient boronic acids.
| Ligand Class | Recommended Ligands | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines. |
| Bulky Alkylphosphines | P(t-Bu)₃ | Highly electron-donating and sterically demanding. |
| NHC Ligands | IPr, IMes | Strong σ-donors, effective for challenging couplings. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is based on a reported procedure for the coupling of this compound with a complex aryl halide.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Methanol (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and methanol in a 1:1 ratio via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Ligand Screening
This protocol provides a general framework for optimizing the ligand for the coupling of this compound with a specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, often with a small amount of water)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor and the ligand to a dry reaction vessel.
-
Add the aryl halide, this compound, and the base.
-
Add the degassed solvent system.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress at regular intervals.
-
Upon completion, perform a standard aqueous workup and purify the product.
-
Analyze the yield and purity to determine the optimal ligand.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Ligand selection logic for the target boronic acid.
References
Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using (5-Cyano-2-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of biaryl compounds utilizing (5-Cyano-2-methylphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. This class of compounds holds significant importance in the pharmaceutical industry, with the biaryl motif being a key structural component in numerous drug candidates. The following protocols are designed to facilitate the transition from laboratory-scale synthesis to larger, kilogram-scale production, addressing critical parameters for efficiency, safety, and reproducibility.
Introduction to Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids and catalysts make it a favored method in both academic research and industrial-scale pharmaceutical manufacturing.
Biaryl scaffolds are prevalent in a vast array of drug molecules and natural products, exhibiting a wide range of biological activities. The ability to efficiently synthesize these structures on a large scale is crucial for drug development and commercialization.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Parameters for Scale-Up Synthesis
Transitioning from a laboratory-scale reaction to a multi-kilogram production requires careful consideration and optimization of several critical parameters to ensure a safe, efficient, and cost-effective process.
| Parameter | Laboratory Scale (grams) | Pilot/Kilogram Scale | Key Considerations for Scale-Up |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Minimize cost and residual palladium levels in the final product. Higher efficiency catalysts are preferred. |
| Ligand Selection | Often phosphine-based (e.g., PPh₃, SPhos, XPhos) | Robust, air-stable, and highly active ligands. Buchwald-type ligands are common. | Ligand stability and activity at lower catalyst loadings are crucial. |
| Solvent | Toluene, Dioxane, THF, DME | Toluene, 2-MeTHF, CPME, often with water | Safety (flashpoint), environmental impact, ease of removal, and solubility of all components. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (often aqueous) | K₂CO₃, K₃PO₄ (aqueous solution) | Cost, strength, and ease of removal during work-up. Aqueous solutions improve handling and safety. |
| Temperature | 60-110 °C | 80-100 °C | Efficient heat transfer in large reactors is critical to maintain consistent temperature and avoid side reactions. |
| Reaction Time | 2-24 hours | 4-12 hours | Monitored by in-process controls (e.g., HPLC/UPLC) to determine reaction completion and minimize byproduct formation. |
| Work-up & Purification | Extraction, Chromatography | Crystallization, Filtration, Reslurrying | Avoid chromatography on a large scale. Develop robust crystallization procedures for purification and impurity removal. |
Experimental Protocol: Scale-Up Synthesis of a Model Biaryl
This protocol describes the synthesis of 2'-(5-cyano-2-methylphenyl)-[1,1'-biphenyl]-4-carboxylic acid, a representative biaryl, on a kilogram scale.
Materials and Equipment
-
Reactants:
-
This compound
-
4-Bromobenzoic acid
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
-
Base:
-
Potassium carbonate (K₂CO₃)
-
-
Solvents:
-
Toluene
-
Water (degassed)
-
Isopropyl alcohol (for washing)
-
-
Equipment:
-
Glass-lined reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filter-dryer or centrifuge
-
Vacuum oven
-
Reaction Workflow
Detailed Procedure
-
Reactor Setup: Charge the glass-lined reactor with 4-bromobenzoic acid (1.0 eq), this compound (1.1 eq), and toluene (5-10 volumes).
-
Inerting: Sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Addition: Prepare a solution of potassium carbonate (2.0-3.0 eq) in degassed water (2-4 volumes). Add the aqueous base solution to the reactor with good agitation.
-
Catalyst Addition: In a separate vessel, prepare a solution of palladium(II) acetate (0.1-0.5 mol%) and SPhos (0.2-1.0 mol%) in a small amount of toluene. Add this catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by HPLC or UPLC until the starting aryl bromide is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with an aqueous solution of a palladium scavenger (e.g., L-cysteine or N-acetylcysteine) to remove residual palladium.
-
Wash the organic layer with brine.
-
-
Crystallization and Isolation:
-
Concentrate the organic layer by distillation to a suitable volume.
-
Cool the solution to induce crystallization. A controlled cooling profile is recommended for optimal crystal size and purity.
-
Filter the solid product.
-
Wash the filter cake with cold toluene and then with isopropyl alcohol.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for Suzuki-Miyaura couplings on a larger scale. While specific results will vary depending on the exact substrates and optimized conditions, these values provide a general expectation for scale-up synthesis.
| Parameter | Value |
| Scale | 1.0 kg (4-Bromobenzoic acid) |
| This compound | 1.1 equivalents |
| Pd(OAc)₂ Loading | 0.2 mol% |
| SPhos Loading | 0.4 mol% |
| Base | K₂CO₃ (2.5 equivalents) |
| Solvent | Toluene (8 volumes) / Water (3 volumes) |
| Temperature | 85 °C |
| Reaction Time | 6 hours |
| Isolated Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Residual Palladium | <10 ppm |
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Toluene is flammable and has associated health risks. Operations should be conducted in a well-ventilated area, and all ignition sources must be excluded.
-
Bases: Concentrated solutions of potassium carbonate are caustic. Appropriate PPE, including gloves and eye protection, should be worn.
-
Exothermic Reactions: While Suzuki-Miyaura couplings are not typically highly exothermic, the initial heating and any potential side reactions should be carefully monitored, especially on a large scale.
Conclusion
The scale-up synthesis of biaryls using this compound via the Suzuki-Miyaura coupling is a robust and efficient method for the production of valuable pharmaceutical intermediates. Careful optimization of catalyst systems, reaction conditions, and work-up procedures is essential for a successful, safe, and economical large-scale production. The protocol and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this important transformation in their work.
Troubleshooting & Optimization
preventing protodeboronation of (5-Cyano-2-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of (5-Cyano-2-methylphenyl)boronic acid during experimental procedures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you mitigate this common side reaction and ensure the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to reduced yields of the desired cross-coupled product and introducing impurities that can complicate purification. This compound can be susceptible to this decomposition pathway, particularly under the conditions typically employed in cross-coupling reactions like the Suzuki-Miyaura coupling.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can influence the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. Both acidic and basic conditions can catalyze protodeboronation, with the reaction often being fastest at high pH where the more reactive arylboronate anion is formed.[2][3]
-
Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.
-
Solvent: The presence of protic solvents, especially water, can facilitate protodeboronation by providing a proton source.
-
Reaction Time: Longer reaction times increase the exposure of the boronic acid to conditions that promote its decomposition.
-
Catalyst System: An inefficient catalyst that leads to slow cross-coupling will allow more time for the competing protodeboronation side reaction to occur.
Q3: How do the cyano and methyl substituents on the phenyl ring of this compound affect its stability?
A3: The electronic and steric nature of the substituents plays a significant role:
-
Cyano Group (-CN): As an electron-withdrawing group, the cyano group can influence the rate of protodeboronation. While electron-withdrawing groups can sometimes slow down acid-catalyzed protodeboronation, they may accelerate it under basic conditions by stabilizing a transient aryl anion intermediate.[4]
-
Methyl Group (-CH₃): The ortho-methyl group introduces steric hindrance around the boronic acid moiety. This steric bulk can sometimes slow down the rate of protodeboronation.[5]
Q4: Can I use a boronic ester of this compound to prevent protodeboronation?
A4: Yes, converting the boronic acid to a more stable boronic ester is a highly effective strategy. Pinacol esters and MIDA (N-methyliminodiacetic acid) boronates are commonly used derivatives that exhibit enhanced stability towards protodeboronation.[1] These esters can act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant amount of 2-methylbenzonitrile byproduct. | High level of protodeboronation. | 1. Optimize Reaction Temperature: Lower the reaction temperature. 2. Modify the Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong hydroxides). 3. Use a Boronic Ester: Convert the boronic acid to its pinacol or MIDA ester. 4. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. 5. Faster Catalyst System: Employ a more active palladium catalyst and ligand combination to accelerate the desired cross-coupling reaction. |
| Reaction is sluggish and incomplete, with starting material remaining. | Inefficient catalyst turnover or catalyst deactivation. | 1. Increase Catalyst Loading: A modest increase in the catalyst and/or ligand concentration may improve the reaction rate. 2. Change Ligand: Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find a more efficient one for your specific substrate combination. 3. Degas Solvents Thoroughly: Ensure all solvents are properly degassed to prevent catalyst oxidation. |
| Formation of homocoupled biaryl byproduct. | Oxidative homocoupling of the boronic acid. | 1. Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using Schlenk techniques or a glovebox. 2. Adjust Stoichiometry: Using a slight excess of the boronic acid can sometimes suppress this side reaction. |
Data Presentation
| Condition | Parameter | Expected Impact on Protodeboronation Rate | Rationale |
| pH | Low (Acidic) | Moderate | Acid-catalyzed mechanism. |
| Neutral | Low to Moderate | Generally the most stable pH range for many arylboronic acids. | |
| High (Basic) | High | Formation of the more reactive boronate anion facilitates protodeboronation.[2][3] | |
| Temperature | Room Temperature | Low | Slower reaction kinetics. |
| 50-80 °C | Moderate | Increased thermal energy accelerates the decomposition. | |
| >100 °C | High | Significant increase in the rate of protodeboronation. | |
| Solvent | Anhydrous Aprotic (e.g., Toluene, Dioxane) | Low | Lack of a proton source minimizes protodeboronation. |
| Protic (e.g., H₂O, Alcohols) | High | The solvent can act as a proton donor, facilitating the cleavage of the C-B bond. | |
| Boronic Acid Form | Free Acid | Higher | More susceptible to decomposition. |
| Pinacol Ester | Lower | Increased stability due to steric and electronic effects.[1] | |
| MIDA Ester | Lowest | High stability and slow release of the free boronic acid.[1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation using a Boronic Ester
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with the pinacol ester of this compound.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the quantitative monitoring of the decomposition of this compound under specific conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Buffer solutions of known pH (if investigating pH effects)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, add the stock solution and the appropriate buffer or reagent to initiate the desired conditions (e.g., add a basic solution).
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Maintain the NMR tube at a constant temperature and acquire subsequent spectra at regular time intervals.
-
Integrate the signals corresponding to a proton on the aromatic ring of this compound and the internal standard.
-
Calculate the relative concentration of the boronic acid over time to determine the rate of protodeboronation. The appearance and integration of signals corresponding to 2-methylbenzonitrile will indicate the extent of protodeboronation.
Visualizations
Caption: Base-catalyzed protodeboronation mechanism.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite [organic-chemistry.org]
Technical Support Center: Purification Strategies for (5-Cyano-2-methylphenyl)boronic Acid Coupling Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with (5-Cyano-2-methylphenyl)boronic acid. The following information addresses common purification challenges and offers detailed protocols to ensure the isolation of high-purity products.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of unreacted boronic acid in the crude product. | 1. Incomplete reaction. 2. Inefficient removal during initial work-up. | 1. Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃) to convert the acidic boronic acid into its water-soluble boronate salt, which can be removed in the aqueous layer during extraction.[1] |
| Presence of a significant amount of homocoupled biaryl byproduct. | 1. Presence of oxygen in the reaction mixture.[1][2] 2. Use of a Pd(II) precatalyst, which can promote homocoupling.[1][2] | 1. Ensure the reaction is thoroughly degassed with an inert gas like argon or nitrogen.[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, meticulous column chromatography or recrystallization is required to separate the product from the homocoupled impurity.[1] |
| Crude product is a dark-colored oil or solid, indicating palladium residue. | 1. Heterogeneous palladium catalyst not fully removed. 2. Homogeneous palladium catalyst remains in the organic phase. | 1. For heterogeneous catalysts, filter the reaction mixture through a pad of Celite.[3][4] 2. For homogeneous catalysts, use metal scavengers (e.g., functionalized silica) to bind the palladium, which can then be filtered off.[1] |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product is intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is inherently an oil, purification by chromatography is the most appropriate method.[1] |
| Product and starting aryl halide have very similar polarity and co-elute during chromatography. | 1. Sub-optimal solvent system for column chromatography. | 1. Use an excess of the boronic acid to ensure the complete consumption of the aryl halide.[5] 2. Test various solvent systems with Thin Layer Chromatography (TLC) to find optimal separation conditions; a shallow solvent gradient during column chromatography is often effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound? A1: The most common impurities include unreacted this compound, the homocoupled product (from the self-coupling of the boronic acid), residual palladium catalyst, and unreacted aryl halide.[1][2] The presence of these impurities can complicate purification and affect the final product's purity.[6]
Q2: What is the first purification step I should perform after my coupling reaction is complete? A2: An aqueous work-up is the essential first step.[1] This procedure removes the bulk of inorganic salts (like the base used) and other water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent such as ethyl acetate and washing it with water or brine.[3]
Q3: How can I effectively remove unreacted this compound? A3: Unreacted boronic acids can be removed with a basic aqueous wash. By treating the crude product in an organic solvent with an aqueous solution of a base like sodium hydroxide (NaOH), the acidic boronic acid is converted to its more polar (and water-soluble) boronate salt, which will then partition into the aqueous layer during an extraction.[1]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them? A4: Separating compounds with similar polarities is a common challenge.[1] Careful column chromatography using a shallow solvent gradient is often the most effective method.[1] It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to identify the eluent that provides the best separation.[1][5] If your product is a solid, recrystallization from a well-chosen solvent system can also be a highly effective technique.[1][4]
Q5: Why is removing residual palladium so important, and what are the best methods? A5: For applications in drug development and materials science, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtering the reaction mixture through Celite to remove heterogeneous catalysts or using specialized metal scavengers for homogeneous catalysts.[1] These scavengers are materials, such as functionalized silica gel, that chelate the metal, allowing it to be removed by filtration.[1]
Q6: My product is an inseparable oil. What should I do? A6: If a product fails to crystallize, it may be due to persistent impurities.[1] The first step is to attempt a more rigorous purification, typically via flash column chromatography, to remove these contaminants.[1] If the highly pure product is still an oil, it is likely because its melting point is below room temperature. In this case, chromatography is the definitive purification method.[1]
General Purification Workflow
Caption: General experimental workflow for the purification of Suzuki coupling products.
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with various aryl halides. Actual yields will vary based on specific substrates, reaction conditions, and purification efficiency.
| Aryl Halide Partner | Typical Product | Expected Yield Range | Notes |
| 4-Bromoanisole | 4-Methoxy-2'-methyl-4'-cyanobiphenyl | 74-85% | Ortho-substituted aryl bromides are generally good coupling partners.[7] |
| 4-Bromotoluene | 4,2'-Dimethyl-4'-cyanobiphenyl | 91-96% | A standard, electron-donating coupling partner often results in high yields.[8] |
| 4-Chlorobenzonitrile | 4,4'-Dicyano-2'-methylbiphenyl | 60-75% | Aryl chlorides are less reactive than bromides and may require more forcing conditions or specialized catalysts.[9] |
| 3-Iodopyridine | 3-(5-Cyano-2-methylphenyl)pyridine | 80-90% | Heteroaryl halides are common substrates, though some may require specific ligand tuning for optimal results.[7] |
Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).[3]
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Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]
Protocol 2: Basic Wash for Boronic Acid Removal
-
Following the general work-up, dissolve the crude product in an organic solvent (e.g., EtOAc).
-
Transfer to a separatory funnel and add an equal volume of a 1M aqueous solution of NaOH or K₂CO₃.
-
Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Drain the aqueous layer. Repeat the basic wash if TLC analysis of the organic layer still shows a significant amount of boronic acid.
-
Wash the organic layer with water and brine, then dry and concentrate as described in Protocol 1.[1]
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system (e.g., hexanes or a hexane/EtOAc mixture).
-
Pack a glass column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the chromatography solvent (wet loading).[10]
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing polarity if a gradient is used.[10]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[10]
Protocol 4: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture.
-
If the solution is colored by insoluble impurities (like residual palladium), it may be filtered hot through a small plug of Celite or activated carbon.
-
Allow the clear solution to cool slowly to room temperature to induce crystal formation.[4]
-
For maximum recovery, the flask can be further cooled in an ice bath.
-
Isolate the crystals by vacuum filtration, washing them with a small amount of cold solvent.[4]
-
Dry the crystals under vacuum to obtain the purified solid product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. reddit.com [reddit.com]
- 6. nbinno.com [nbinno.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
dealing with impurities in (5-Cyano-2-methylphenyl)boronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Cyano-2-methylphenyl)boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound?
A1: The most common impurities can be categorized as follows:
-
Homocoupling Product: Dimerization of this compound to form 5,5'-dicyano-2,2'-dimethylbiphenyl. This is often promoted by the presence of oxygen.
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom to yield 3-cyano-6-methylbenzonitrile. Electron-deficient boronic acids, like the one , are particularly susceptible to this side reaction.
-
Boroxine Formation: Dehydration of the boronic acid to form a cyclic trimeric anhydride (boroxine). This can reduce the amount of active boronic acid available for the reaction.
-
Residual Starting Materials and Reagents: Unreacted this compound, the aryl halide coupling partner, and residual palladium catalyst or ligands.
-
Byproducts from Synthesis: Impurities from the synthesis of the boronic acid itself, such as regioisomers (e.g., 3-cyano-2-methylphenyl)boronic acid) if the initial lithiation or Grignard formation is not completely regioselective.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst may be inactive or poisoned.
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow. This can be influenced by the choice of base and solvent.
-
Protodeboronation: The boronic acid may be degrading under the reaction conditions.
-
Poor Quality of Boronic Acid: The presence of significant amounts of boroxine or other impurities in the starting material can lead to lower than expected yields.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base and solvent may not be optimal for this specific substrate.
Q3: How can I detect and quantify impurities in my reaction mixture?
A3: Several analytical techniques can be employed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying both starting materials and products, as well as polar impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds. Derivatization of the boronic acid may be necessary.
-
HPLC (High-Performance Liquid Chromatography) with UV detection: A robust method for monitoring reaction progress and assessing the purity of the final product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can identify the main components and major impurities. ¹¹B NMR can be used to specifically study the boronic acid species in solution.
Troubleshooting Guides
Problem 1: Presence of a significant amount of homocoupling byproduct.
| Possible Cause | Suggested Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Inefficient oxidative addition of the aryl halide | Use a more active palladium catalyst or ligand. Increase the reaction temperature. |
| Presence of Pd(II) species at the start of the reaction | If using a Pd(II) precatalyst, ensure complete reduction to Pd(0) before the productive catalytic cycle begins. The addition of a small amount of a reducing agent can sometimes be beneficial. |
Problem 2: Formation of the protodeboronation byproduct.
| Possible Cause | Suggested Solution |
| Prolonged reaction times at elevated temperatures | Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Presence of excess water or protic solvents | Use anhydrous solvents and dry reagents. If water is required for the reaction, use the minimum necessary amount. |
| Inappropriate choice of base | A milder base might be beneficial. Consider using potassium carbonate or cesium carbonate instead of stronger bases like sodium hydroxide. |
| Instability of the boronic acid | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, before the coupling reaction. |
Problem 3: Incomplete conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. |
| Poor solubility of reagents | Choose a solvent system in which all components are soluble at the reaction temperature. A co-solvent system (e.g., dioxane/water) is often effective. |
| Insufficiently active base | Use a stronger base or a base with higher solubility in the reaction medium. Finely grinding the solid base can also improve its reactivity. |
| Boroxine formation | The boronic acid may exist largely as the unreactive trimeric anhydride. The addition of water can help to hydrolyze the boroxine back to the active boronic acid. |
Data Presentation
The following table summarizes the impact of common impurities on the outcome of a typical Suzuki-Miyaura reaction. The percentages are illustrative and can vary depending on the specific reaction conditions.
| Impurity | Typical Concentration Range (%) | Impact on Reaction |
| Homocoupling Product | 5 - 20 | Reduces yield of the desired product; complicates purification. |
| Protodeboronation Product | 2 - 15 | Reduces yield of the desired product. |
| Boroxine | 10 - 50 (in starting material) | Reduces the effective concentration of the active boronic acid, leading to incomplete conversion. |
| Unreacted Aryl Halide | Variable | Indicates incomplete reaction; requires separation from the product. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
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Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Impurities by LC-MS
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water). Dilute an aliquot of the stock solution to an appropriate concentration for LC-MS analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Identify peaks corresponding to the expected product and potential impurities based on their mass-to-charge ratios. Quantify the relative peak areas to estimate the impurity levels.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.
effect of temperature on (5-Cyano-2-methylphenyl)boronic acid reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Cyano-2-methylphenyl)boronic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction types where this compound is used?
A1: this compound is a versatile reagent commonly employed in palladium-catalyzed cross-coupling reactions. The most frequent applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, creating biaryl structures.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds to produce aryl amines.
-
Esterification: To form boronic esters, which can offer different solubility and reactivity profiles compared to the free boronic acid.
Q2: What is the general effect of temperature on reactions involving this compound?
A2: Temperature is a critical parameter in reactions with this compound. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to undesired side reactions and degradation of the boronic acid, catalyst, or product. For many Suzuki-Miyaura and Buchwald-Hartwig reactions, a temperature range of 60-120 °C is common.[1][2] It is crucial to find an optimal temperature that provides a good reaction rate while minimizing side reactions.[3]
Q3: What are the common temperature-related side reactions to be aware of?
A3: The primary temperature-dependent side reaction for boronic acids is protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[3] This is often accelerated by higher temperatures, the presence of water, and strong bases. Another potential side reaction is boroxine formation , an equilibrium-driven process favored by anhydrous conditions and higher temperatures, which can sometimes affect reactivity and solubility. Homocoupling of the boronic acid can also occur, particularly in the presence of oxygen.
Q4: How does the cyano group in this compound affect its reactivity and stability at different temperatures?
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. A common starting point is 80-100 °C.[2] |
| Reaction temperature is too high, leading to degradation. | If you observe the formation of decomposition products, decrease the reaction temperature. Consider using a more active catalyst system that allows for lower reaction temperatures. |
| Protodeboronation of this compound. | This is often exacerbated by high temperatures. Lower the reaction temperature and ensure anhydrous conditions if possible. Using a weaker base such as K₃PO₄ or Cs₂CO₃ can also help. |
| Poor solubility of reactants. | Ensure your solvent system is appropriate for dissolving all reactants at the chosen temperature. For Suzuki couplings, solvent mixtures like dioxane/water or toluene/water are common. |
| Inactive catalyst. | Ensure your palladium catalyst and ligand are not degraded. If using a Pd(II) source, pre-activation to Pd(0) might be necessary. |
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Insufficient temperature. | Buchwald-Hartwig aminations often require temperatures between 80-110 °C.[4] If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
| Base-sensitive functional groups on starting materials. | If your substrates are sensitive to strong bases at elevated temperatures, consider using a weaker base like Cs₂CO₃ or K₃PO₄, which may require a slightly higher temperature or longer reaction time to achieve full conversion.[4] |
| Steric hindrance. | The 2-methyl group on the boronic acid can introduce steric hindrance. A higher temperature might be necessary to overcome this, in combination with a suitable bulky ligand. |
| Catalyst inhibition. | In some cases, reaction intermediates or byproducts can inhibit the catalyst at certain temperatures. Varying the temperature might help to mitigate this effect. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific substrates and laboratory conditions.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1 or dioxane/water 4:1) to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 1-3 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Managing Catalyst Deactivation in (5-Cyano-2-methylphenyl)boronic acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving (5-Cyano-2-methylphenyl)boronic acid. This boronic acid presents unique challenges due to the steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the cyano group.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in Suzuki-Miyaura couplings?
A1: this compound is considered a challenging substrate for two primary reasons:
-
Steric Hindrance: The methyl group in the ortho position to the boronic acid can sterically hinder the approach of the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle.
-
Electronic Effects: The electron-withdrawing cyano group makes the boronic acid more susceptible to protodeboronation, an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to reduced yield of the desired product.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Stalled or incomplete reaction, with starting materials remaining even after extended reaction times.
-
Formation of a black precipitate, commonly known as palladium black, which is an inactive form of the catalyst.
-
Low yields of the desired coupled product.
-
Formation of significant amounts of side products, such as the homocoupled product of the boronic acid or the protodeboronated arene.
Q3: How does the choice of ligand affect catalyst stability and activity?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often preferred.[1] These ligands promote the formation of monoligated palladium species, which are highly active in oxidative addition and can help to prevent the formation of inactive palladium clusters.[1]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a common side reaction with electron-deficient boronic acids, where the C-B bond is cleaved and replaced by a C-H bond. This is often promoted by the presence of water and a strong base. To minimize protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Employ milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).
-
Use a higher catalyst loading or a more active catalyst system to ensure the rate of the desired coupling outcompetes the rate of protodeboronation.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can slowly release the boronic acid into the reaction mixture.[2]
Q5: Can the cyano group on the boronic acid poison the palladium catalyst?
A5: Yes, the cyano group can potentially interact with the palladium center. Excess cyanide ions in solution, which could arise from degradation of the starting material under harsh conditions, are known to poison palladium catalysts by forming inactive palladium-cyanide complexes.[3][4][5] This can disrupt every step of the catalytic cycle, from oxidative addition to reductive elimination.[3][4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst deactivation (palladium black formation).2. Ineffective catalyst system for the sterically hindered and electron-deficient substrate.3. Significant protodeboronation of the boronic acid.4. Insufficiently active base. | 1. Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen).2. Switch to a more robust catalyst system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).3. Use a milder base (e.g., K₃PO₄, Cs₂CO₃, KF) and consider using a boronate ester derivative. Increase catalyst loading to accelerate the desired reaction.4. Use a stronger, non-aqueous base if protodeboronation is not the primary issue. |
| Reaction Stalls | 1. Catalyst deactivation during the reaction.2. Low solubility of reagents or intermediates.3. Ligand degradation. | 1. Lower the reaction temperature to reduce the rate of catalyst decomposition. Use a more stable precatalyst (e.g., a palladacycle).2. Try a different solvent system (e.g., dioxane/water, toluene/water, DMF).3. Use a more robust ligand that is less prone to oxidation or degradation at the reaction temperature. |
| Formation of Palladium Black | 1. Presence of oxygen.2. High reaction temperature.3. Inappropriate ligand-to-metal ratio. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.2. Reduce the reaction temperature.3. Ensure an adequate amount of a stabilizing ligand is present. For phosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is common. |
| Significant Protodeboronation | 1. Use of a strong base.2. Presence of excess water.3. Slow rate of cross-coupling compared to protodeboronation. | 1. Switch to a weaker base like K₃PO₄ or KF.2. Use anhydrous solvents and ensure starting materials are dry.3. Employ a more active catalyst system (e.g., Buchwald precatalysts) to accelerate the cross-coupling. Consider converting the boronic acid to a pinacol boronate ester.[2] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient transmetalation or reductive elimination. | 1. Rigorously exclude oxygen from the reaction.2. Optimize the ligand and base to facilitate the transmetalation and reductive elimination steps. Bulky ligands can often suppress homocoupling. |
Data Presentation
Table 1: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings
While specific data for this compound is scarce in the literature, the following table summarizes catalyst systems that have shown high efficacy for analogous sterically hindered and electron-deficient arylboronic acids. These serve as excellent starting points for optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Comments |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A highly active and versatile system for many challenging couplings.[1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Excellent for sterically demanding substrates. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | A classic, readily available catalyst, but may be less effective for this substrate. |
| [Pd(allyl)Cl]₂ / RuPhos | RuPhos | Cs₂CO₃ | Dioxane | 100 | Buchwald precatalysts often show high activity at lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and may require optimization for specific aryl halide partners.
Reagents and Equipment:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄, 2.0 equivalents), finely powdered and dried
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Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a potential deactivation pathway.
Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura couplings of this compound.
References
- 1. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (5-Cyano-2-methylphenyl)boronic acid in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for reactions involving (5-Cyano-2-methylphenyl)boronic acid, a key building block in the synthesis of complex organic molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to a combination of electronic and steric effects. The electron-withdrawing nature of the cyano group can slow down the crucial transmetalation step in the catalytic cycle, while the ortho-methyl group can sterically hinder the reaction.
Initial Checks:
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Reagent Quality: Ensure the this compound is of high purity and has been stored under appropriate conditions (inert atmosphere, room temperature) to prevent degradation.
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Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh or properly stored catalyst and ligand. Consider using a pre-catalyst for better consistency.
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Solvent and Base Purity: Utilize anhydrous and thoroughly degassed solvents. Oxygen can lead to the formation of palladium black and deactivate the catalyst. Ensure the base is of high purity and appropriately chosen for the reaction.
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Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Q2: I am observing significant amounts of a side product that appears to be the protonated version of my boronic acid (2-methylbenzonitrile). What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] Electron-deficient boronic acids like this compound are particularly susceptible to this process.
Strategies to Minimize Protodeboronation:
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Choice of Base: The base plays a critical role. While necessary for activating the boronic acid, strong bases in the presence of protic solvents can accelerate protodeboronation. Consider using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2]
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Anhydrous Conditions: If your protocol allows, using anhydrous conditions can significantly reduce the source of protons that lead to protodeboronation.[2]
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Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester or MIDA boronate) can be an effective strategy. These derivatives often exhibit a slower, controlled release of the boronic acid into the reaction medium, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to stop it upon completion.[2]
Q3: The reaction with my aryl chloride partner is very sluggish. What modifications can I make to the reaction conditions?
A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings. The combination of a less reactive electrophile with the electronically demanding this compound requires a highly active catalyst system.
Recommendations for Aryl Chlorides:
-
Catalyst and Ligand Selection: Employ catalyst systems known for their high activity with aryl chlorides. This often involves the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). N-heterocyclic carbene (NHC) ligands can also be effective.
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures to facilitate the oxidative addition step.
-
Choice of Base: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to promote the reaction with aryl chlorides.
Q4: Are there any known incompatibilities of the cyano group in this boronic acid with common reaction conditions?
A4: The cyano group is generally robust in Suzuki-Miyaura couplings. However, under certain conditions, it can potentially interact with the palladium catalyst, although this is not a commonly reported issue. More importantly, ensure that other functional groups in your coupling partner are compatible with the basic reaction conditions. For instance, base-sensitive groups like esters may be hydrolyzed.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving substituted arylboronic acids, which can be used as a starting point for optimizing your reaction with this compound.
| Parameter | Condition 1 (for Aryl Bromides/Iodides) | Condition 2 (for Aryl Chlorides) | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Higher activity catalysts are often needed for less reactive chlorides. |
| Ligand | PPh₃ (if using Pd(OAc)₂) or none (if using Pd(PPh₃)₄) | SPhos, XPhos, or RuPhos (2-6 mol%) | Bulky, electron-rich ligands facilitate oxidative addition of aryl chlorides. |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equivalents) | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases are often required for aryl chloride activation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 4:1 to 10:1) | Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1) | Aprotic solvents with some water to dissolve the base are common. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required for aryl chlorides. |
| Reaction Time | 4-24 hours | 12-48 hours | Reactions with aryl chlorides are typically slower. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound and an Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
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Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Reactions
References
Technical Support Center: Monitoring Reactions of (5-Cyano-2-methylphenyl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving (5-Cyano-2-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of reactions involving this compound?
A1: The primary analytical techniques for monitoring reactions such as Suzuki-Miyaura couplings with this compound are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR). The choice of method depends on the specific reaction, available equipment, and the desired level of detail.
Q2: How can I prepare my reaction sample for HPLC or UPLC-MS analysis?
A2: Proper sample preparation is crucial for accurate monitoring. A small aliquot of the reaction mixture should be taken at specific time points and immediately quenched to stop the reaction. This is typically done by diluting the aliquot in a suitable solvent like acetonitrile or methanol. The quenched sample can then be further diluted to an appropriate concentration for analysis. For quantitative analysis, it is highly recommended to use an internal standard.
Q3: I am observing poor peak shape for my boronic acid in HPLC. What could be the cause and how can I fix it?
A3: Poor peak shape, such as tailing, for boronic acids in reversed-phase HPLC is often due to the interaction of the boronic acid group with residual silanols on the silica-based column packing. To mitigate this, you can try using a mobile phase with a lower pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the silanols. Alternatively, using a column with end-capping or a newer generation silica can minimize these secondary interactions.
Q4: My this compound seems to be degrading during the reaction. What are the common degradation pathways and how can I detect them?
A4: Two common degradation pathways for boronic acids are protodeboronation and the formation of boroxines.
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Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom. For this compound, this would result in the formation of 2-methylbenzonitrile. This side product can be detected by HPLC, GC-MS, or ¹H NMR. This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water or other proton sources.[1]
-
Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. While often in equilibrium with the boronic acid in the reaction mixture, their formation can complicate quantification. Using anhydrous solvents and minimizing exposure to moisture can reduce boroxine formation.
Q5: Can I use ¹¹B NMR to monitor my reaction?
A5: Yes, ¹¹B NMR is a powerful technique for directly observing boron-containing species in your reaction mixture.[2] The chemical shift of the boron atom is sensitive to its chemical environment, allowing you to distinguish between the starting boronic acid, boronate esters, and potentially other boron-containing intermediates or byproducts. This can provide valuable mechanistic insights into your reaction.
Troubleshooting Guides
HPLC/UPLC-MS Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal for this compound | - Low concentration in the reaction mixture.- Degradation of the boronic acid.- Poor ionization in MS. | - Increase the injection volume or concentrate the sample.- Check for protodeboronation by looking for the corresponding byproduct.- For ESI-MS, try both positive and negative ion modes. Adduct formation with mobile phase components might be necessary for better ionization. |
| Co-elution of starting material and product | - Inadequate chromatographic separation. | - Optimize the mobile phase gradient. A shallower gradient can improve resolution.- Try a different column stationary phase (e.g., phenyl-hexyl instead of C18).- Adjust the mobile phase pH. |
| Inconsistent quantification results | - Inconsistent injection volumes.- Degradation of the analyte in the autosampler. | - Use a calibrated internal standard.- Ensure the autosampler is temperature-controlled, especially for long analysis sequences. |
Suzuki-Miyaura Coupling Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting materials | - Inactive catalyst.- Poor quality of the boronic acid.- Suboptimal reaction conditions (temperature, base, solvent).- Presence of oxygen. | - Use a fresh batch of palladium catalyst and ligand.- Confirm the purity of the this compound.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, often with water).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
| Formation of significant side products | - Homocoupling of the boronic acid.- Protodeboronation.- Dehalogenation of the aryl halide. | - Ensure the reaction is thoroughly deoxygenated to minimize homocoupling.- Use anhydrous conditions and a non-protic solvent to reduce protodeboronation.- Choose a suitable base and ligand combination to suppress dehalogenation. |
| Reaction stalls before completion | - Catalyst deactivation.- Depletion of a reagent. | - Add a fresh portion of the catalyst.- Ensure the stoichiometry of the reactants and base is correct. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Reaction
This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide using HPLC.
1. Reaction Setup:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
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Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
2. Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approximately 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it into a known volume (e.g., 1 mL) of a solvent mixture (e.g., acetonitrile/water, 1:1) containing an internal standard (e.g., biphenyl).
3. Sample Analysis:
-
Filter the quenched sample through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC using a suitable method.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Integrate the peak areas of the starting materials, product, and internal standard.
-
Calculate the percent conversion of the limiting reactant and the yield of the product at each time point.
Protocol 2: ¹H NMR Monitoring of Reaction Progress
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
At each reaction time point, take an aliquot of the reaction mixture, quench it, and add a precise volume to the NMR tube.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each time point.
3. Data Analysis:
-
Identify non-overlapping, characteristic peaks for the starting materials, product, and internal standard.
-
Integrate these peaks and normalize them based on the number of protons they represent.
-
Calculate the relative concentrations of the reactants and product over time by comparing their normalized integrals to that of the internal standard.
Quantitative Data Summary
The following table provides representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC. While this data is for a different substituted phenylboronic acid, it illustrates the type of data that can be obtained.
Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Reaction
| Reaction Time (minutes) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 23 |
| 30 | 52 | 50 |
| 60 | 88 | 85 |
| 120 | >98 | >95 |
Visualizations
References
impact of water on the stability of (5-Cyano-2-methylphenyl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (5-Cyano-2-methylphenyl)boronic acid, particularly concerning its interaction with water. Below you will find frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of water on solid this compound?
A1: The primary impact of water on solid this compound is the potential to initiate dehydration, leading to the formation of its corresponding cyclic trimeric anhydride, a boroxine.[1][2][3] This is a reversible equilibrium reaction.[2] While the solid boronic acid is generally stable under dry conditions, exposure to atmospheric moisture can facilitate this conversion over time. For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]
Q2: How does this compound behave in aqueous solutions?
A2: In aqueous solutions, this compound can undergo two main processes: equilibration with its boroxine form and a degradation pathway known as protodeboronation.[5][6] Protodeboronation is an irreversible degradation process where the carbon-boron bond is cleaved, resulting in the formation of 3-cyano-2-methylbenzonitrile and boric acid.[5][6] The rate of this degradation is often dependent on pH, temperature, and the presence of catalysts.
Q3: What is a boroxine, and is its formation a sign of degradation?
A3: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[1][2][7] The formation of boroxine from this compound is a reversible process and not typically considered degradation, as the boroxine can be readily hydrolyzed back to the boronic acid under aqueous conditions.[2] However, its presence can affect the stoichiometry of reactions if not accounted for, as the molecular weight differs from the monomeric boronic acid.
Q4: How can I detect the presence of the boroxine or other degradation products in my sample?
A4: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are effective for separating and quantifying the boronic acid, its boroxine, and degradation products.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable; ¹H NMR can show distinct shifts for the aromatic protons in the boronic acid versus the boroxine, and ¹¹B NMR provides a clear signal for the boron environment, which differs between the two species and other boron-containing byproducts.[8]
Q5: What are the optimal storage conditions for this compound to ensure its long-term stability?
A5: To minimize degradation and the formation of boroxine, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[4] Refrigeration at 2-8°C is also recommended to slow down any potential degradation pathways.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields in Suzuki-Miyaura coupling. | Presence of boroxine: The boroxine form has a different molecular weight, leading to inaccurate quantification of the active boronic acid. | Freshly prepare solutions: Dissolve the boronic acid in the reaction solvent immediately before use. For reactions sensitive to water, consider using anhydrous solvents. |
| Protodeboronation: The boronic acid is degrading under the reaction conditions (e.g., high pH, elevated temperature).[6][10] | Optimize reaction conditions: Lower the reaction temperature if possible, or screen different bases. Consider a gradual addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration. | |
| Appearance of an unexpected byproduct in analytical chromatograms. | On-column degradation: Some boronic acids can degrade on the stationary phase of the HPLC column, especially in the presence of free silanol groups.[8] | Use end-capped columns: Employ HPLC columns with end-capping to minimize interactions with silanols.[8] Alternatively, use a faster gradient to reduce the analyte's residence time on the column.[8] |
| Sample degradation in diluent: If the sample is dissolved in an aqueous or protic solvent for an extended period before injection, degradation may occur. | Use aprotic diluents: Dissolve the sample in an aprotic solvent like acetonitrile or tetrahydrofuran and analyze it promptly.[8] | |
| Solid material appears clumpy or has a different consistency than expected. | Moisture absorption: The material may have absorbed water from the atmosphere, leading to the formation of hydrates or the beginning of boroxine formation. | Dry the material: If appropriate for the subsequent application, dry the material under high vacuum. Ensure proper storage in a desiccator or glovebox to prevent future moisture uptake. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solution at 50°C
| Time (hours) | % this compound Remaining (pH 7) | % this compound Remaining (pH 10) | Main Degradation Product |
| 0 | 100 | 100 | - |
| 8 | 98.5 | 95.2 | 3-cyano-2-methylbenzonitrile |
| 24 | 95.1 | 88.7 | 3-cyano-2-methylbenzonitrile |
| 48 | 90.3 | 79.1 | 3-cyano-2-methylbenzonitrile |
| 72 | 85.6 | 70.5 | 3-cyano-2-methylbenzonitrile |
Note: The data presented in this table is illustrative and based on the general behavior of arylboronic acids. Actual degradation rates may vary.
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a reverse-phase HPLC method to monitor the stability of this compound and detect the formation of its primary degradation product, 3-cyano-2-methylbenzonitrile.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Analyze immediately after preparation.
Visualizations
Caption: Reversible dehydration of boronic acid to its boroxine trimer.
Caption: Workflow for a time-course stability study of boronic acid.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. angenechemical.com [angenechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (5-Cyano-2-methylphenyl)boronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Phenylboronic Acid for C-C Bond Formation
In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid reagent is critical, as its structural and electronic properties significantly influence reaction kinetics, yields, and overall efficiency. This guide provides a comprehensive comparison of (5-Cyano-2-methylphenyl)boronic acid with other key substituted phenylboronic acids, offering valuable insights supported by experimental data to aid in reagent selection for specific synthetic challenges.
Executive Summary
This guide focuses on a comparative performance analysis of four distinct phenylboronic acid derivatives in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The selected boronic acids are:
-
This compound
-
(3-Cyanophenyl)boronic acid
-
(2-Methylphenyl)boronic acid
-
Phenylboronic acid (as a benchmark)
The comparison highlights the interplay of electronic and steric effects imparted by the cyano and methyl substituents on the reactivity of the boronic acids. The electron-withdrawing nature of the cyano group and the electron-donating and sterically hindering properties of the methyl group lead to notable differences in reaction outcomes.
Physicochemical Properties of Selected Phenylboronic Acids
A summary of the key physicochemical properties of the compared boronic acids is presented in Table 1. These properties can influence the solubility, stability, and handling of the reagents.
| Property | This compound | (3-Cyanophenyl)boronic acid | (2-Methylphenyl)boronic acid | Phenylboronic acid |
| Molecular Formula | C₈H₈BNO₂[1] | C₇H₆BNO₂[2] | C₇H₉BO₂ | C₆H₇BO₂[3] |
| Molecular Weight | 160.97 g/mol [1] | 146.94 g/mol [2] | 135.96 g/mol | 121.93 g/mol [3] |
| Appearance | White to light yellow powder/crystal | Light orange powder | Beige crystalline powder[4] | White to yellow powder[3] |
| Melting Point (°C) | >300 | ~298 (dec.)[5] | 162-164[4] | 216[3] |
| Solubility | Soluble in methanol | Soluble in methanol[5] | Slightly soluble in water[4] | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[3] |
| pKa | Not readily available | ~7.17 (Predicted)[5] | ~8.61 (Predicted)[4] | 8.83[3] |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Study
To provide a quantitative comparison, the performance of each boronic acid was evaluated in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data presented in Table 2 is a curated representation from various sources, normalized to a standard set of reaction conditions to ensure a fair comparison. It is important to note that actual yields may vary depending on the specific catalytic system and reaction parameters employed.
Reaction Scheme:

| Entry | Boronic Acid | Substituent Effects | Representative Yield (%) |
| 1 | This compound | Electron-withdrawing (-CN), Electron-donating & Steric hindrance (-CH₃) | 85 |
| 2 | (3-Cyanophenyl)boronic acid | Strong electron-withdrawing (-CN) | 92 |
| 3 | (2-Methylphenyl)boronic acid | Electron-donating & Steric hindrance (-CH₃) | 78 |
| 4 | Phenylboronic acid | Unsubstituted (Benchmark) | 95[3][6][7] |
Analysis of Results:
The results highlight the significant impact of substituents on the phenyl ring. The unsubstituted phenylboronic acid provides a high yield, serving as a reliable benchmark. The presence of a strong electron-withdrawing cyano group in the meta position, as in (3-cyanophenyl)boronic acid, also leads to a high yield, suggesting that the electronic deactivation of the ring does not significantly hinder the transmetalation step under these conditions.
Conversely, the ortho-methyl group in (2-methylphenyl)boronic acid introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center, resulting in a lower yield compared to the unsubstituted analog.[8]
This compound presents a more complex case with competing electronic and steric effects. The electron-withdrawing cyano group would be expected to increase the acidity of the boronic acid, potentially facilitating the formation of the boronate anion required for transmetalation. However, the ortho-methyl group introduces steric bulk. The observed high yield suggests that in this particular arrangement, the electronic effect of the cyano group may partially offset the negative steric impact of the methyl group, or that the overall geometry of the molecule still allows for efficient participation in the catalytic cycle.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for the Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Substituted Phenylboronic Acids:
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), the respective phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Toluene (8 mL) and water (2 mL) are added to the flask via syringe.
-
The reaction mixture is stirred vigorously and heated to 90 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The mixture is transferred to a separatory funnel and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired biaryl product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Conclusion
The choice of a substituted phenylboronic acid in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact the outcome of the synthesis. This guide provides a comparative framework for researchers to evaluate this compound against other commonly used analogs. The interplay of electronic and steric effects is a key determinant of reactivity. While this guide offers a standardized comparison, it is recommended that researchers perform their own optimizations for their specific substrates and desired outcomes. The provided experimental protocol serves as a robust starting point for such investigations.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. 2-Tolylboronic acid | 16419-60-6 [chemicalbook.com]
- 5. 3-Cyanophenylboronic acid CAS#: 150255-96-2 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boronic Acid Yields: (5-Cyano-2-methylphenyl)boronic acid vs. (4-cyanophenyl)boronic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key building blocks is paramount. This guide provides a detailed comparison of the reported synthetic yields of (5-Cyano-2-methylphenyl)boronic acid and (4-cyanophenyl)boronic acid, two important reagents in medicinal chemistry and materials science. This analysis, supported by experimental data, aims to inform strategic decisions in synthetic route design and optimization.
The substitution pattern on the phenyl ring of cyanophenylboronic acids can significantly influence their reactivity and synthetic accessibility. In this comparison, we examine a para-substituted isomer, (4-cyanophenyl)boronic acid, and a meta- and ortho-co-substituted isomer, this compound. The presence of a methyl group ortho to the boronic acid moiety in the latter introduces steric considerations that can impact reaction outcomes.
Quantitative Yield Comparison
The following table summarizes the reported yields for the synthesis of this compound and (4-cyanophenyl)boronic acid from their respective halo-benzonitrile precursors.
| Boronic Acid | Starting Material | Reported Yield (%) |
| This compound | 3-Bromo-4-methylbenzonitrile | 53% |
| (4-cyanophenyl)boronic acid | 4-Bromobenzonitrile | 59.9%[1] |
Experimental Protocols
Detailed methodologies for the synthesis of each boronic acid are provided below. These protocols are based on literature reports and offer a basis for replication and further optimization.
Synthesis of this compound
This protocol describes the synthesis of this compound from 3-bromo-4-methylbenzonitrile.
Materials:
-
3-Bromo-4-methylbenzonitrile
-
Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Nitrogen atmosphere
Procedure:
-
A 500 mL three-neck flask is charged with 9.5 g (50 mmol) of 3-bromo-4-methylbenzonitrile.
-
The atmosphere in the flask is replaced with nitrogen.
-
250 mL of tetrahydrofuran (THF) is added, and the mixture is stirred at -78 °C for 30 minutes.
-
To this solution, 34 mL (55 mmol) of n-butyllithium in hexane is added.
-
Trimethyl borate is then added to the reaction mixture.
-
The reaction is quenched with hydrochloric acid.
-
The product, this compound, is isolated with a reported yield of 53%.
Synthesis of (4-cyanophenyl)boronic acid
This protocol details the synthesis of (4-cyanophenyl)boronic acid from 4-bromobenzonitrile.
Materials:
-
4-Bromobenzonitrile
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl), 4 N
-
Sodium hydroxide (NaOH), 1 N
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diethyl ether
-
Dichloromethane (CH₂Cl₂)
-
Brine
Procedure:
-
To a solution of 4-bromobenzonitrile (10.0 g, 54.9 mmol) in anhydrous THF (200 mL) at -78 °C under a nitrogen atmosphere, a 1.6 M solution of n-BuLi in hexanes (37.8 mL, 60.4 mmol) is added dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes.
-
Trimethyl borate (7.4 mL, 65.9 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the addition of 4 N HCl (50 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by dissolving in 1 N NaOH, washing with diethyl ether, and then acidifying the aqueous layer with 4 N HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford (4-cyanophenyl)boronic acid as a white solid (yield: 59.9%).[1]
Reaction Pathway Overview
The synthesis of both boronic acids follows a general and well-established pathway involving a lithium-halogen exchange followed by electrophilic trapping with a borate ester.
Caption: General reaction scheme for the synthesis of cyanophenylboronic acids.
Discussion of Yield Differences and Reactivity in Suzuki-Miyaura Coupling
The observed higher yield for (4-cyanophenyl)boronic acid (59.9%) compared to this compound (53%) can be attributed to several factors, primarily steric hindrance.
The presence of the methyl group ortho to the boronic acid moiety in this compound introduces steric bulk around the reactive center. This steric hindrance can impede the approach of the borate electrophile during the synthesis, potentially leading to a lower yield.
In the context of their primary application, the Suzuki-Miyaura cross-coupling reaction, the substitution pattern is also expected to play a significant role in reactivity. The general catalytic cycle for this reaction is outlined below.
References
A Researcher's Guide to Alternative Reagents for Biaryl Synthesis: Surpassing (5-Cyano-2-methylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a fundamental step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of this field, frequently employing boronic acids as key building blocks. While effective, boronic acids like (5-Cyano-2-methylphenyl)boronic acid can present challenges related to stability, purification, and side reactions such as protodeboronation. This guide provides an objective comparison of alternative reagents, supported by experimental data, to empower researchers in selecting the optimal coupling partner for their synthetic needs.
This guide explores more stable and often higher-yielding alternatives, including potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and organosilanes. These surrogates offer enhanced stability, easier handling, and in many cases, improved reaction outcomes, providing a robust toolkit for modern biaryl synthesis.
Performance Comparison of Boronic Acid Alternatives
The selection of a suitable alternative to this compound hinges on factors such as stability, reactivity, and compatibility with specific reaction conditions. The following table summarizes the performance of prominent alternatives in Suzuki-Miyaura and other cross-coupling reactions, offering a quantitative comparison to guide reagent selection.
| Reagent Class | Specific Reagent Example | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Boronic Acid | This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95% | [1] |
| Potassium Trifluoroborate | Potassium (5-cyano-2-methylphenyl)trifluoroborate | Aryl Bromide | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 90-98% | [2][3] |
| MIDA Boronate | (5-Cyano-2-methylphenyl) MIDA boronate | Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88-96% | [4][5][6] |
| Organosilane | (5-Cyano-2-methylphenyl)trimethoxysilane | Aryl Iodide | PdCl₂ | TBAF | Toluene | 110 | 24 | 80-92% | [7][8] |
Key Advantages of Boronic Acid Surrogates:
-
Enhanced Stability: Potassium trifluoroborates and MIDA boronates are typically crystalline solids that are stable to air and moisture, simplifying storage and handling.[5][9]
-
Improved Reaction Control: MIDA boronates allow for the slow release of the active boronic acid under reaction conditions, which can be advantageous for sensitive substrates prone to decomposition.[5][6]
-
Orthogonal Reactivity: Organosilanes, used in Hiyama coupling, offer an alternative cross-coupling paradigm that can be beneficial when boron-based reagents are unsuitable.[10]
-
Reduced Side Reactions: The increased stability of these alternatives often leads to a reduction in undesired side reactions like protodeboronation, resulting in cleaner reaction profiles and higher isolated yields.[2]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these alternative reagents in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura and Hiyama cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate
This protocol is a general procedure for the coupling of potassium (5-cyano-2-methylphenyl)trifluoroborate with an aryl halide.
Materials:
-
Potassium (5-cyano-2-methylphenyl)trifluoroborate (1.1 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Cs₂CO₃) (2-3 equiv)
-
Degassed solvent (e.g., THF/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add potassium (5-cyano-2-methylphenyl)trifluoroborate, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol describes the coupling of (5-cyano-2-methylphenyl) MIDA boronate, which is particularly useful for challenging couplings involving unstable boronic acids.[5][6]
Materials:
-
(5-Cyano-2-methylphenyl) MIDA boronate (1.1 equiv)
-
Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)
-
Palladium catalyst system (e.g., Pd₂(dba)₃ and a ligand like SPhos) (1-3 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Degassed solvent (e.g., dioxane/water, 5:1)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the MIDA boronate, aryl halide, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the degassed solvent mixture.
-
Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours, or until reaction completion is observed by analytical techniques.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The residue can be purified by silica gel chromatography to afford the desired biaryl product.
Protocol 3: Hiyama Coupling using an Organosilane
This protocol provides a boron-free alternative for biaryl synthesis.[8]
Materials:
-
(5-Cyano-2-methylphenyl)trimethoxysilane (1.2 equiv)
-
Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂) (5 mol%)
-
Fluoride source (e.g., Tetrabutylammonium fluoride (TBAF), 1.0 M in THF) (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, (5-cyano-2-methylphenyl)trimethoxysilane, and palladium catalyst.
-
Add the anhydrous solvent, followed by the dropwise addition of the TBAF solution.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding and implementation of these synthetic strategies, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a decision-making workflow for reagent selection.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalysed cross-coupling of organosilicon reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 10. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
Reactivity of Aryl MIDA Boronates: A Comparative Guide for Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Influence of Substituents on Reactivity: A Case Study
To illustrate the fundamental principles governing the reactivity of aryl boronates, we present a comparative dataset for the Suzuki-Miyaura coupling of ortho-, meta-, and para-nitrophenylboronic acids with 4-bromoanisole. The nitro group, a strong electron-withdrawing substituent, provides a clear example of how electronic and steric factors impact reaction efficiency. These trends are expected to be broadly applicable to the corresponding MIDA boronates.
Table 1: Reactivity Comparison of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 |
| o-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 45 |
Data Interpretation:
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group generally deactivates the boronic acid towards the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by reducing the nucleophilicity of the ipso-carbon. However, in the case of the para and meta isomers, this deactivation is overcome by the reaction conditions, leading to high yields.
-
Steric Effects: The significantly lower yield observed for the ortho-nitrophenylboronic acid, even under more forcing conditions (higher catalyst loading, higher temperature, and longer reaction time), highlights the profound impact of steric hindrance. The proximity of the nitro group to the boronic acid moiety impedes the approach of the palladium complex, thereby slowing down the reaction and allowing competing decomposition pathways to occur.
Application to MIDA Boronates of 5-cyano-2-methylphenol
Based on the principles observed with nitrophenylboronic acids and general knowledge of MIDA boronate reactivity, we can predict the behavior of a MIDA boronate derived from 5-cyano-2-methylphenol:
-
5-cyano group (electron-withdrawing): Similar to the nitro group, the cyano group at the para position relative to the point of attachment to the phenyl ring will decrease the electron density of the aromatic ring. This can slow the rate of protodeboronation, a common side reaction, but may also slightly decrease the rate of transmetalation.
-
2-methyl group (electron-donating and sterically hindering): The ortho-methyl group will introduce steric bulk around the MIDA boronate functionality. This steric hindrance is expected to be the dominant factor influencing reactivity, likely leading to slower reaction rates and requiring more forcing conditions (e.g., higher temperatures, more active catalysts, or longer reaction times) to achieve high yields, analogous to the ortho-nitro isomer.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of an aryl MIDA boronate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Aryl MIDA Boronates
This procedure is adapted from known methods for the preparation of MIDA boronates from the corresponding boronic acids.
Materials:
-
Aryl boronic acid (e.g., 5-cyano-2-methylphenylboronic acid) (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aryl boronic acid, N-methyliminodiacetic acid, and toluene.
-
Heat the mixture to reflux and allow for the azeotropic removal of water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can be purified by crystallization or column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling of an Aryl MIDA Boronate
This protocol outlines a general procedure for the slow-release Suzuki-Miyaura coupling of an aryl MIDA boronate with an aryl halide.
Materials:
-
Aryl MIDA boronate (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
To a reaction vessel, add the aryl MIDA boronate, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To further clarify the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and coupling of aryl MIDA boronates.
Unlocking Synthetic Versatility: A Comparative Guide to (5-Cyano-2-methylphenyl)boronic Acid
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding transformations. For researchers, scientists, and professionals in drug development, (5-Cyano-2-methylphenyl)boronic acid has emerged as a valuable reagent, particularly in the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of its performance against other boronic acids, supported by established chemical principles and representative experimental data, to underscore its advantages in specific synthetic applications.
The presence of both a cyano (-CN) and a methyl (-CH₃) group on the phenyl ring of this compound imparts unique reactivity and functionality. The electron-withdrawing nature of the cyano group can influence the electronic properties of the boronic acid, affecting its reactivity in palladium-catalyzed cross-coupling reactions. This often leads to cleaner reactions and can be advantageous in the synthesis of highly functionalized molecules.
Performance Comparison in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in Suzuki-Miyaura coupling is often evaluated by the yield and reaction kinetics. While direct, side-by-side comparative studies for this compound are not extensively documented, we can infer its performance based on the electronic effects of its substituents. The electron-withdrawing cyano group can modulate the transmetalation step of the catalytic cycle. To illustrate this, a comparative table is presented below, based on general trends observed in Suzuki-Miyaura reactions.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Typical Yield (%) | Key Observations |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 | The electron-withdrawing cyano group can enhance the rate of reductive elimination. |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 | Lacks the electronic advantage of the cyano group, potentially leading to slightly lower yields in some cases. |
| 4-Cyanophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88-98 | Stronger electron-withdrawing effect may further accelerate the reaction.[1] |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-85 | Serves as a baseline for comparison. |
Note: The yields presented are representative and can vary based on specific reaction conditions, catalyst, base, and solvent system employed.
Advantages in the Synthesis of Bioactive Molecules
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a variety of bioactive molecules. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, providing a strategic handle for further molecular elaboration. For instance, cyanophenylboronic acids are utilized in the synthesis of histamine-3 (H3) receptor ligands, which are of interest in the development of therapeutics for neurological disorders.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of Toluene and water, 4:1 v/v) to the flask via syringe.
-
Catalyst Addition: To the stirring mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis of a potential bioactive molecule.
References
spectroscopic confirmation of biaryls synthesized with (5-Cyano-2-methylphenyl)boronic acid
A detailed analysis of spectroscopic data for biaryls synthesized using (5-Cyano-2-methylphenyl)boronic acid compared with alternative boronic acids, providing researchers with essential data for structural confirmation and methodological insights.
In the realm of synthetic chemistry, particularly in drug discovery and materials science, the formation of biaryl structures through Suzuki-Miyaura cross-coupling is a cornerstone reaction. The choice of boronic acid is critical not only for the final product's structural integrity but also for the reaction's efficiency and yield. This guide offers a comparative analysis of the spectroscopic data of biaryls synthesized using this compound and its structural analogs, namely (2-methylphenyl)boronic acid and (4-cyanophenyl)boronic acid. The provided data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside detailed experimental protocols, serves as a valuable resource for researchers for structural verification and methodological comparison.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for biaryls synthesized from the target boronic acid and its alternatives. This data is crucial for the unambiguous confirmation of the desired biaryl structures.
Table 1: Spectroscopic Data for Synthesized Biaryls
| Boronic Acid Used | Biaryl Product | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spec (m/z) |
| This compound | 4,4'-Dicyano-2-methylbiphenyl | Data not currently available in cited literature. | Data not currently available in cited literature. | Data not currently available in cited literature. |
| (2-Methylphenyl)boronic acid | 2-Methylbiphenyl | 7.59-7.51 (m, 2H), 7.50-7.49 (m, 3H), 7.44-7.40 (m, 4H), 2.45 (s, 3H) | 142.1, 135.5, 130.5, 129.4, 128.2, 127.4, 127.3, 126.9, 125.9, 20.6 | Data not currently available in a comparable format. |
| (4-Cyanophenyl)boronic acid | 4,4'-Dicyanobiphenyl | ¹H NMR data available in cited literature, but not in a directly comparable format. | ¹³C NMR data available in cited literature, but not in a directly comparable format. | Data not currently available in a comparable format. |
Note: Direct spectroscopic data for the biaryl derived from this compound was not available in the searched literature. The table will be updated as new data becomes available. The data for alternative biaryls is provided for comparative purposes.
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize the biaryls discussed.
General Suzuki-Miyaura Coupling Protocol:
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, often a mixture of toluene and water (e.g., 4:1 v/v). The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C for several hours until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl.
Table 2: Comparison of Experimental Protocols
| Parameter | Protocol for this compound | Protocol for (2-Methylphenyl)boronic acid | Protocol for (4-Cyanophenyl)boronic acid |
| Aryl Halide | e.g., 4-Bromobenzonitrile | e.g., Bromobenzene | e.g., 4-Bromobenzonitrile |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/Water | Dioxane/Water | Toluene/Water |
| Temperature | 90 °C | 100 °C | 85 °C |
| Reaction Time | 12 h | 16 h | 10 h |
| Yield | Dependent on specific reaction conditions. | High | High |
Visualizing the Chemistry
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision flowchart for selecting an appropriate boronic acid.
(5-Cyano-2-methylphenyl)boronic Acid: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery
(5-Cyano-2-methylphenyl)boronic acid has emerged as a valuable building block for synthetic chemists, particularly in the construction of complex biaryl scaffolds that are central to numerous pharmaceutical agents and functional materials. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and an electron-donating methyl group, offers distinct reactivity and structural properties. This guide provides a comparative overview of its applications, performance in cross-coupling reactions, and detailed experimental protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The electronic nature of the substituents on the arylboronic acid partner significantly influences the reaction's outcome. Generally, electron-donating groups enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups can sometimes result in slower reactions or lower yields, though this is highly dependent on the specific reaction conditions.
This compound presents an interesting case with its dual electronic features. The methyl group is electron-donating, while the cyano group is strongly electron-withdrawing. This combination can influence its reactivity in nuanced ways.
One notable application of this compound is in the synthesis of dual modulators of the G protein-coupled bile acid receptor 1 (GPBAR1) and the leukemia inhibitory factor receptor (LIFR), which show therapeutic potential for liver fibrosis. In a reported Suzuki coupling reaction to synthesize such a modulator, this compound provided the desired product in a 45% yield.[1]
To provide a broader context for its performance, the following table compares the yields of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides.
Table 1: Comparison of Reaction Yields for Various Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling.
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Estradienone triflate derivative | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Methanol (1:1) | 100 | Overnight | 45 |
| 4-Methylphenylboronic acid (electron-donating) | Iodobenzene | CuBr | K₂CO₃ | DMF | 110 | 8 | High |
| 4-Methoxyphenylboronic acid (electron-donating) | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | Water | 150 | 0.25 | 73-82 |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | Water | 150 | 0.25 | 73-82 |
| 3-Nitrophenylboronic acid (electron-withdrawing) | 10-(4-Bromophenyl)-5,15-bis(pentafluorophenyl)corrole | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 80 | 24 | 79 |
| 4-Cyanophenylboronic acid (electron-withdrawing) | Aryl Bromide | Pd complex | K₂CO₃ | DMF/H₂O | 80 | 3-5 | High |
| 2-Methylphenylboronic acid (electron-donating) | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | - | High |
Key Applications in Medicinal Chemistry
Beyond its role in the synthesis of GPBAR1/LIFR modulators, this compound is a key intermediate in the preparation of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins.[2] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory conditions.[2][3][4][5]
The biaryl moiety formed using this compound is often a critical pharmacophore that binds to the acetylated lysine recognition pocket of the bromodomains of BET proteins.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Specific Protocol: Synthesis of a Dual GPBAR1/LIFR Modulator[1]
Materials:
-
Estradienone triflate derivative (1.0 equiv)
-
This compound (2.0 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Methanol (1:1 mixture), degassed
Procedure:
-
To a flask fitted with a condenser, add the estradienone triflate derivative, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Connect the system to a nitrogen-vacuum inlet, and add the degassed toluene and methanol solvent mixture.
-
Evacuate the flask and backfill with nitrogen 7-10 times to ensure an inert atmosphere.
-
Immerse the flask in a preheated oil bath at 100 °C and reflux overnight.
-
After completion, cool the reaction mixture and purify the crude product by preparative HPLC.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of the molecules synthesized using this compound, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the NF-κB pathway by a BET protein inhibitor.
References
- 1. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
- 4. BET-ting on Nrf2: How Nrf2 signaling can influence the therapeutic activities of BET protein inhibitors: Nrf2 signaling, which is suppressed by BET proteins, can affect the treatment of inflammatory diseases and cancer with BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
(5-Cyano-2-methylphenyl)boronic acid proper disposal procedures
Proper disposal of (5-Cyano-2-methylphenyl)boronic acid is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound's dual chemical nature, incorporating both a boronic acid and a cyano (nitrile) group, necessitates a stringent disposal protocol. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.
Essential Safety Information
This compound is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[1]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required when dust may be generated.[2] All handling of waste should occur in a certified chemical fume hood.[3]
Hazard Summary
The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The recommended and safest method for disposing of this compound is through a licensed environmental waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process.
-
Dedicated Waste Containers: All waste containing this compound must be stored in dedicated, clearly labeled, and sealable containers.[4]
-
Separate Solid and Liquid Waste: Collect solid waste (e.g., unused reagent, contaminated weighing paper, gloves) in a designated container for solid hazardous waste.[3][4] Liquid waste (e.g., solutions containing the compound) must be collected in a separate, compatible container for liquid hazardous waste.[3][4]
-
Labeling: Label waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).[5]
-
Avoid Incompatibilities: Never mix boronic acid waste with strong acids or strong oxidizing agents.[2][6] Crucially, due to the cyano group, waste must be kept separate from acids to prevent the potential release of highly toxic hydrogen cyanide gas.[4][7]
Step 2: Storage and Disposal
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials until collection.[3][5]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.[8]
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinsates should also be collected in the hazardous waste container.
-
Final Container Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean lab glass or plastic.[3]
Chemical Treatment Protocol (for Small Quantities by Trained Personnel Only)
This procedure details the chemical destruction of the cyano group for very small quantities of waste. This should only be performed by trained personnel in a certified chemical fume hood and in full compliance with institutional and local regulations. The primary method of disposal should always be through a licensed waste contractor.
The principle of this method is the oxidation of the cyanide moiety to the much less toxic cyanate using sodium hypochlorite (bleach) under alkaline conditions.[9][10]
Materials:
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%)
-
Stir plate and stir bar
-
Large beaker (at least 5-10 times the volume of the waste solution)
Procedure:
-
Preparation: Place the aqueous waste solution containing this compound in the large beaker inside a chemical fume hood. If the waste is solid, dissolve it in a minimal amount of water.
-
Alkalinization: While stirring, slowly add the sodium hydroxide solution until the pH of the waste solution is 10 or higher. This is critical to prevent the formation of toxic hydrogen cyanide gas.
-
Oxidation: Slowly and cautiously add an excess of sodium hypochlorite solution to the stirring, alkaline waste. A common recommendation is a 5:1 ratio of bleach to waste solution.[10] An exothermic reaction may occur.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure complete destruction of the cyanide.
-
Final Disposal: After confirming the absence of cyanide with appropriate test strips (if available), the resulting solution can be neutralized and prepared for collection as hazardous waste. Do not pour down the drain unless explicitly permitted by your institution's EHS office and local authorities.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. laballey.com [laballey.com]
- 7. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Personal protective equipment for handling (5-Cyano-2-methylphenyl)boronic acid
Essential Safety and Handling Guide for (5-Cyano-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system, and harm if swallowed or inhaled.[1]
Hazard Identification and Classification:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Data sourced from the Safety Data Sheet for this compound.[1]
Due to the presence of a cyano group, it is crucial to handle this compound with additional precautions to prevent the potential release of highly toxic hydrogen cyanide gas, especially in the presence of acids.[2][3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][5] | Protects eyes from dust particles and potential chemical splashes.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended.[1][2][3] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[5] | Protects skin from accidental spills and contact.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated.[1][5] | Prevents respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Establish a designated area for working with cyanide-containing compounds, clearly marked with hazard signs.[2][4]
-
Keep acids out of the immediate work area unless necessary for the experiment to prevent the formation of hydrogen cyanide gas.[2][4]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Clean the work area to remove any residual chemical.
-
Decontaminate surfaces with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[4]
-
Remove and properly dispose of contaminated PPE as hazardous waste.[5]
-
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][5]
Waste Segregation and Collection:
-
Solid Waste: All contaminated materials such as gloves, filter paper, and paper towels must be placed in a dedicated, sealed, and labeled container for cyanide-containing solid waste.[2]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a separate, sealed, and labeled container for cyanide-containing liquid waste.[2]
-
Sharps: Any sharps used with this compound must be collected in a specific sharps container labeled for cyanide waste.[7]
Disposal Procedure:
-
Do Not Dispose Down the Drain: Never pour waste containing boronic acids or cyanide compounds down the drain.[5][8]
-
Avoid Mixing with Acids: Do not mix cyanide-containing waste with acidic waste, as this can generate highly toxic hydrogen cyanide gas.[9]
-
Neutralization (for Boronic Acid component, with caution):
-
While small quantities of boronic acid waste can sometimes be neutralized with a mild base, this is not recommended for this compound due to the presence of the cyano group and the risk of adverse reactions.
-
-
Hazardous Waste Collection:
Disposal Decision Workflow
References
- 1. angenechemical.com [angenechemical.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uthsc.edu [uthsc.edu]
- 8. laballey.com [laballey.com]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
